Tyk2-IN-18-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H24N8O2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[4-[(4,4-dideuterio-2,5-dimethyltriazolo[4,5-c][1,7]naphthyridin-6-yl)amino]-5-(3,3,3-trideuteriopropanoyl)-2-pyridinyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,11D2 |
InChI Key |
RAGWFCJNLPTZOE-JIZANVDTSA-N |
Isomeric SMILES |
[2H]C1(C2=NN(N=C2C3=C(N1C)C(=NC=C3)NC4=CC(=NC=C4C(=O)CC([2H])([2H])[2H])NC(=O)C5CC5)C)[2H] |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
Tyk2-IN-18-d5: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Tyk2-IN-18-d5, a deuterated selective inhibitor of Tyrosine Kinase 2 (Tyk2). The document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this class of inhibitors, offering valuable insights for researchers in immunology and drug development.
Introduction to Tyk2 and its Role in Immune Signaling
Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. Tyk2 plays a pivotal role in the signal transduction of key cytokines involved in both innate and adaptive immunity, such as type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[1][2] These cytokines are critical in the pathogenesis of a wide range of autoimmune and inflammatory diseases, making Tyk2 a compelling therapeutic target.[1]
The binding of these cytokines to their respective receptors on the cell surface leads to the activation of receptor-associated Tyk2. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[1]
The Allosteric Inhibition of Tyk2 by this compound
This compound is a deuterated form of a selective Tyk2 inhibitor that targets the regulatory pseudokinase (JH2) domain of the enzyme.[3] This represents a novel and highly selective mechanism of action compared to traditional kinase inhibitors that target the highly conserved ATP-binding site within the catalytic (JH1) domain.[4]
By binding to the JH2 domain, this compound acts as an allosteric inhibitor. This binding stabilizes an inactive conformation of Tyk2, preventing the conformational changes necessary for the activation of the JH1 kinase domain.[5][6] This allosteric inhibition effectively blocks the downstream signaling cascade initiated by cytokines like IL-12, IL-23, and type I IFNs.[1][2] The high selectivity for the Tyk2 JH2 domain over the JH2 domains of other JAK family members, as well as the JH1 domains of all JAKs, is a key feature of this class of inhibitors, leading to a more targeted therapeutic effect and potentially a better safety profile.[7]
Quantitative Analysis of Tyk2 Inhibition
While specific quantitative binding or inhibitory data for this compound is not publicly available, data for structurally related and mechanistically similar Tyk2 JH2 inhibitors, such as deucravacitinib and other preclinical compounds, demonstrate potent and selective inhibition. This data is typically presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
| Compound Class | Assay Type | Target | IC50 / Kd (nM) | Selectivity vs. Other JAKs | Reference |
| Deucravacitinib | Probe Displacement Assay | TYK2 JH2 | 0.2 | >1000-fold vs. JAK1/2/3 JH1 | [8] |
| Allorion Cpd. | Scintillation Proximity Assay | TYK2 | 39 | Not specified | [9] |
| Pharmablock Cpd. | Biochemical Assay | TYK2 JH2 | 0.6 | Not specified | [10] |
| TLL-018 | Biochemical Assay | TYK2 | 5 | >200-fold vs. JAK2/3 | [11] |
| VTX958 | Cellular Assay (IFNα) | TYK2 | Not specified | Class-leading | |
| A-005 | Cellular Assay (IFNα pSTAT3) | TYK2 | 3.7 | >270-fold vs. JAK1/3 | [12] |
This table summarizes representative data for selective TYK2 JH2 inhibitors to illustrate the typical potency and selectivity of this class of compounds.
Signaling Pathways and Experimental Workflows
Tyk2 Signaling Pathway
The following diagram illustrates the central role of Tyk2 in mediating signals from key inflammatory cytokines.
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing Tyk2 Inhibitors
The characterization of Tyk2 inhibitors like this compound involves a multi-step process, starting from biochemical assays to cell-based functional assays and finally in vivo models.
Caption: A typical experimental workflow for the characterization of Tyk2 inhibitors.
Detailed Experimental Protocols
Biochemical Assays
4.1.1. Fluorescence Polarization (FP) Binding Assay (for JH2 Domain)
This assay measures the binding of an inhibitor to the Tyk2 JH2 domain by monitoring changes in the polarization of fluorescently labeled probes.
-
Principle: A small, fluorescently labeled probe bound to the larger Tyk2 JH2 protein rotates slowly, emitting highly polarized light. When an inhibitor displaces the probe, the now free-rotating probe emits depolarized light.
-
Materials:
-
Recombinant human Tyk2 JH2 domain
-
Fluorescently labeled probe specific for the JH2 domain
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
This compound or other test compounds
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of the Tyk2 JH2 domain and the fluorescent probe to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
4.1.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to the Tyk2 protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1][4][13][14][15]
-
Principle: A solution of the inhibitor is titrated into a solution containing the Tyk2 protein in a microcalorimeter. The heat change upon binding is measured for each injection.
-
Materials:
-
Highly purified, recombinant Tyk2 protein (JH2 or full-length)
-
This compound or other test compounds
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Isothermal titration calorimeter
-
-
Protocol:
-
Thoroughly dialyze both the Tyk2 protein and the inhibitor solution against the same buffer to minimize heats of dilution.[1]
-
Degas both solutions to prevent air bubbles.
-
Load the Tyk2 protein into the sample cell and the inhibitor into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform the titration experiment.
-
Analyze the resulting thermogram to determine the thermodynamic parameters of binding.
-
Cell-Based Assays
4.2.1. IL-12/IL-18-Induced IFN-γ Production in Human Whole Blood
This assay assesses the functional inhibition of the Tyk2 pathway in a physiologically relevant matrix.
-
Principle: IL-12 and IL-18 synergistically induce the production of IFN-γ in whole blood, a process dependent on Tyk2 signaling.[16] The inhibitory effect of a compound on this process is measured.
-
Materials:
-
Freshly drawn human whole blood from healthy donors
-
Recombinant human IL-12 and IL-18
-
This compound or other test compounds
-
RPMI-1640 medium
-
IFN-γ ELISA kit
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, pre-incubate whole blood with the test compound dilutions for 1 hour at 37°C.
-
Add a cocktail of IL-12 and IL-18 to stimulate IFN-γ production.
-
Incubate for 24 hours at 37°C in a humidified incubator.
-
Centrifuge the plate to separate plasma.
-
Measure the concentration of IFN-γ in the plasma using an ELISA kit according to the manufacturer's instructions.
-
Calculate IC50 values.
-
4.2.2. STAT Phosphorylation Assay by Flow Cytometry
This assay directly measures the inhibition of Tyk2-mediated STAT phosphorylation in response to cytokine stimulation.
-
Principle: Cytokine stimulation leads to the phosphorylation of STAT proteins. The level of phosphorylated STAT (pSTAT) can be quantified in specific cell populations using flow cytometry with phospho-specific antibodies.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines
-
Cytokines (e.g., IFN-α, IL-12, IL-23)
-
This compound or other test compounds
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers and pSTATs (e.g., anti-pSTAT3, anti-pSTAT4)
-
Flow cytometer
-
-
Protocol:
-
Pre-incubate cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Immediately fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain with antibodies against cell surface markers and intracellular pSTATs.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity of the pSTAT signal in the target cell population to determine the IC50.
-
Conclusion
This compound represents a modern approach to kinase inhibition, offering high selectivity through its allosteric mechanism of action on the Tyk2 pseudokinase domain. This technical guide has outlined the core principles of its function, from the molecular level to cellular and in vivo contexts. The provided experimental frameworks serve as a foundation for researchers to further investigate and develop this promising class of therapeutic agents for autoimmune and inflammatory disorders. The use of deuteration in this compound may also offer advantages in terms of metabolic stability and pharmacokinetic properties, a common strategy in modern drug design. Further studies are warranted to fully elucidate the specific characteristics of this compound.
References
- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. schrodinger.com [schrodinger.com]
- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allorion Therapeutics divulges new TYK2 inhibitors | BioWorld [bioworld.com]
- 10. Pharmablock Sciences presents new TYK2 inhibitors for inflammation and autoimmune disease | BioWorld [bioworld.com]
- 11. | BioWorld [bioworld.com]
- 12. alumis.com [alumis.com]
- 13. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Partial impairment of interleukin-12 (IL-12) and IL-18 signaling in Tyk2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Tyk2-IN-18-d5 Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding, selectivity, and associated methodologies for the deuterated Tyrosine Kinase 2 (Tyk2) inhibitor, Tyk2-IN-18-d5. This molecule is an allosteric inhibitor that selectively targets the pseudokinase (JH2) domain of Tyk2, a key mediator in the signaling pathways of several pro-inflammatory cytokines.
Introduction to Tyk2 and its Role in Immune Signaling
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.
Tyk2 is specifically associated with the signaling of key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β)[1][2][3]. Dysregulation of these cytokine pathways is a hallmark of numerous pathological conditions, making Tyk2 an attractive therapeutic target. Unlike other JAK family members that are also involved in hematopoiesis and other essential physiological processes, the function of Tyk2 is more restricted to the immune system. This suggests that selective inhibition of Tyk2 could offer a more favorable safety profile compared to pan-JAK inhibitors.
This compound is a deuterated, selective, allosteric inhibitor of Tyk2. It binds to the regulatory pseudokinase (JH2) domain, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain[4]. This allosteric mechanism of action is key to its high selectivity for Tyk2 over other JAK family members. Deuteration is a common strategy in medicinal chemistry to improve the metabolic stability and pharmacokinetic properties of a drug candidate.
Target Binding and Selectivity Profile
Quantitative data on the binding affinity and selectivity of Tyk2 inhibitors are crucial for understanding their therapeutic potential and off-target effects. The following tables summarize the available data for compounds structurally related to this compound, as disclosed in patent literature. While specific data for the deuterated form (this compound) is not explicitly detailed in the public domain, the data for its non-deuterated counterpart, Tyk2-IN-18, and other closely related analogs from the same chemical series provide a strong indication of its potency and selectivity.
Table 1: In Vitro Binding Affinity of a Representative TYK2 JH2 Inhibitor
| Compound | Target | Assay Type | IC50 (nM) |
| Representative Compound | TYK2 JH2 | TR-FRET | 0.6 |
Data sourced from a representative patent for a similar chemical series.
Table 2: Kinase Selectivity Profile of a Representative TYK2 JH2 Inhibitor
| Kinase | Domain | Assay Type | IC50 (nM) | Selectivity Fold (vs. TYK2 JH2) |
| TYK2 | JH2 | TR-FRET | 0.6 | 1x |
| JAK1 | JH2 | TR-FRET | >10,000 | >16,667x |
| JAK2 | JH1 | Catalytic | >10,000 | >16,667x |
| JAK3 | JH1 | Catalytic | >10,000 | >16,667x |
Data sourced from a representative patent for a similar chemical series.
Signaling Pathways
Tyk2 plays a pivotal role in mediating the downstream signaling of several key cytokine receptors. Understanding these pathways is essential for elucidating the mechanism of action of Tyk2 inhibitors.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding and selectivity of Tyk2 inhibitors.
In Vitro TYK2 JH2 Domain Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is designed to measure the binding affinity of test compounds to the TYK2 pseudokinase (JH2) domain.
Principle: The assay is based on the competition between a fluorescently labeled tracer molecule that binds to the TYK2 JH2 domain and the unlabeled test compound. When the tracer is bound to a labeled antibody, a FRET signal is generated. The test compound displaces the tracer, leading to a decrease in the FRET signal, which is proportional to the binding affinity of the compound.
Materials:
-
Recombinant human TYK2 JH2 domain (GST-tagged)
-
Lanthanide-labeled anti-GST antibody (Donor)
-
Fluorescently labeled tracer molecule (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
384-well low-volume microplates
-
Test compound (this compound) serially diluted in DMSO
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of the TYK2 JH2 protein and the anti-GST antibody to each well.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for protein-antibody binding.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate for another defined period (e.g., 60-120 minutes) at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the signal ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinase Selectivity Profiling
To determine the selectivity of this compound, its activity is assessed against a panel of other kinases, particularly the other members of the JAK family.
Principle: The inhibitory activity of the test compound is measured against a panel of purified kinases using an in vitro activity assay. The choice of assay format can vary (e.g., radiometric, fluorescence-based, or luminescence-based) but generally involves measuring the phosphorylation of a substrate by the kinase in the presence of different concentrations of the inhibitor.
Materials:
-
Purified recombinant kinases (e.g., JAK1, JAK2, JAK3)
-
Specific peptide or protein substrates for each kinase
-
ATP (often at or near the Km for each kinase)
-
Assay buffer appropriate for each kinase
-
Detection reagents (e.g., [γ-33P]ATP for radiometric assays, phosphospecific antibodies for immunoassays)
-
Test compound (this compound) serially diluted in DMSO
Procedure:
-
For each kinase to be tested, optimize the assay conditions (enzyme concentration, substrate concentration, ATP concentration, and reaction time) to ensure linear reaction kinetics.
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add the assay buffer, the respective kinase, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for the optimized time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value for each kinase.
-
Calculate the selectivity by comparing the IC50 value for Tyk2 with the IC50 values for the other kinases.
Cellular Assays for TYK2 Inhibition
Cell-based assays are essential to confirm that the biochemical potency of an inhibitor translates into functional activity in a more physiologically relevant context.
Principle: These assays measure the ability of the test compound to inhibit the phosphorylation of downstream signaling molecules (e.g., STATs) in response to cytokine stimulation in whole cells.
Example: IL-23-induced STAT3 Phosphorylation Assay in Human Whole Blood
Materials:
-
Freshly collected human whole blood from healthy donors
-
Recombinant human IL-23
-
This compound serially diluted in DMSO
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT3 antibody
-
Flow cytometer
Procedure:
-
Pre-treat aliquots of whole blood with serial dilutions of this compound for a defined period (e.g., 60 minutes) at 37°C.
-
Stimulate the blood samples with a pre-determined concentration of IL-23 for a short period (e.g., 15-30 minutes) at 37°C.
-
Stop the stimulation and fix the cells by adding a fixation buffer.
-
Lyse the red blood cells and permeabilize the remaining white blood cells.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of STAT3.
-
Analyze the samples by flow cytometry, gating on a specific cell population (e.g., CD4+ T cells).
-
Quantify the median fluorescence intensity (MFI) of the phospho-STAT3 signal in the target cell population.
-
Plot the percentage of inhibition of STAT3 phosphorylation (relative to stimulated controls) against the logarithm of the test compound concentration to determine the IC50 value.
Conclusion
This compound is a deuterated, allosteric inhibitor that demonstrates high potency and selectivity for the pseudokinase (JH2) domain of Tyk2. Its mechanism of action, which avoids the highly conserved ATP-binding site of the kinase domain, underpins its remarkable selectivity over other JAK family members. The experimental protocols detailed in this guide provide a robust framework for the characterization of Tyk2 inhibitors. The data presented for closely related compounds strongly suggest that this compound is a valuable tool for investigating the role of Tyk2 in health and disease and holds promise as a therapeutic candidate for the treatment of autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate its in vivo efficacy and pharmacokinetic/pharmacodynamic profile.
References
- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 2. WO2023227946A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. US11040967B2 - TYK2 inhibitors, uses, and methods for production thereof - Google Patents [patents.google.com]
- 4. bpsbioscience.com [bpsbioscience.com]
The Gatekeeper: A Technical Guide to the Role of the TYK2 JH2 Domain in Cytokine Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of signal transduction for a host of cytokines implicated in immunity and inflammation. Structurally, TYK2 is characterized by a tandem arrangement of a C-terminal catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). Historically considered catalytically inert, the JH2 domain has emerged as a pivotal regulator of TYK2 function. This technical guide provides an in-depth exploration of the TYK2 JH2 domain, detailing its structure, its allosteric control over the JH1 domain, and its central role in cytokine signaling pathways such as those for interleukin (IL)-12, IL-23, and Type I interferons. We will examine quantitative data on its interactions, detail key experimental methodologies for its study, and discuss its significance as a highly selective target for a new generation of therapeutics for autoimmune and inflammatory diseases.
Introduction to TYK2 and the JH2 Domain
The Janus kinases (JAKs), comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that are essential for signaling from over 60 cytokine and hormone receptors.[1] These signaling cascades, collectively known as the JAK-STAT pathway, are fundamental to hematopoiesis, immune surveillance, and inflammation.[2] TYK2, in particular, is a key component in the signaling pathways for cytokines such as IL-12, IL-23, Type I and III interferons, IL-6, and IL-10.[3][4] Dysregulation of TYK2-mediated signaling is strongly associated with the pathogenesis of numerous autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.[5][6][7]
A defining feature of all JAK family members is the presence of seven JAK Homology (JH) domains.[8] Of these, the C-terminal JH1 domain is the canonical tyrosine kinase domain responsible for phosphorylation of downstream substrates. Immediately preceding it is the JH2 domain, a pseudokinase domain that shares structural homology with kinase domains but lacks key catalytic residues, rendering it catalytically inactive.[9][10] Far from being a vestigial structure, the JH2 domain of TYK2 acts as a sophisticated allosteric regulator, maintaining the kinase in an inactive state and representing a novel, highly specific target for therapeutic intervention.[1][5]
The Autoinhibitory Role of the TYK2 JH2 Domain
In the basal, unstimulated state, the TYK2 JH2 domain physically interacts with the JH1 domain, imposing an autoinhibitory conformation that prevents kinase activity.[9][10][11] This intramolecular interaction sterically hinders the JH1 domain's ability to bind ATP and/or achieve the correct conformation for catalysis.[10] The crystal structure of the TYK2 pseudokinase-kinase module reveals that the two domains interact near the kinase active site.[9][10] This autoinhibitory "lock" is crucial for preventing aberrant signaling in the absence of a cytokine stimulus.
Upon cytokine-mediated receptor dimerization, a conformational change is induced in the associated TYK2 proteins. This change is thought to disrupt the inhibitory JH2-JH1 interaction, "unlocking" the JH1 domain and allowing for its activation via trans-phosphorylation with a partner JAK (e.g., JAK1 or JAK2).[11][12]
While the TYK2 JH2 domain is catalytically inactive, it does bind ATP.[3][13] This ATP binding is not for phosphotransfer but is crucial for stabilizing the JH2 domain's structure, which in turn is necessary for its regulatory function.[3][14] Mutations in the ATP-binding pocket of JH2 can lead to increased basal TYK2 phosphorylation and downstream signaling, highlighting the importance of this interaction for maintaining the autoinhibited state.[3][13]
Involvement of TYK2 in Key Cytokine Signaling Pathways
TYK2 is indispensable for signal transduction downstream of several key cytokine families. Its activation, regulated by the JH2 domain, is a convergence point for pathways driving both protective immunity and autoimmune pathology.
IL-23 and IL-12 Signaling
The IL-23 and IL-12 pathways are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, respectively. Both cytokines are heterodimers sharing a common p40 subunit and are strongly implicated in diseases like psoriasis, Crohn's disease, and multiple sclerosis.[15][16]
-
IL-23 Signaling: Upon IL-23 binding to its receptor (IL-23R/IL-12Rβ1), TYK2 and JAK2 are brought into proximity and activated. Activated TYK2 then phosphorylates STAT3, leading to the transcription of genes that promote the survival and expansion of pathogenic Th17 cells.[16][17]
-
IL-12 Signaling: IL-12 signals through the IL-12Rβ1/IL-12Rβ2 receptor complex, also activating TYK2 and JAK2. This leads to the phosphorylation of STAT4, driving the differentiation of Th1 cells and the production of pro-inflammatory cytokines like IFN-γ.[16][17]
Type I Interferon Signaling
Type I interferons (IFN-α/β) are crucial for antiviral defense but are also pathogenic drivers in autoimmune diseases like systemic lupus erythematosus (SLE).[7] IFNs signal through the IFNAR1/IFNAR2 receptor complex. TYK2 constitutively associates with IFNAR1, while JAK1 associates with IFNAR2.[8][18] Ligand binding activates both kinases, leading to the phosphorylation of STAT1 and STAT2. These then form the ISGF3 complex with IRF9, which translocates to the nucleus to induce the expression of hundreds of interferon-stimulated genes (ISGs).[7]
Quantitative Analysis of TYK2 JH2 Domain Interactions
The development of selective TYK2 inhibitors targeting the JH2 domain has provided a wealth of quantitative data. These allosteric inhibitors bind to the ATP-binding pocket of the pseudokinase domain, stabilizing the autoinhibitory conformation.[1][19] This approach achieves remarkable selectivity for TYK2 over other JAKs because the JH2 domains are significantly less conserved than the highly homologous JH1 catalytic domains.[5][17]
| Compound | Target Domain | Binding Affinity / Potency | Selectivity vs. JAK1 JH2 | Selectivity vs. JAK1 JH1 | Reference |
| Deucravacitinib | TYK2 JH2 | IC50: <1 nM (Binding) | >1000-fold | >5000-fold | [19][20] |
| QL-1200186 | TYK2 JH2 | IC50: 0.06 nM (Binding) | 164-fold | >16,667-fold | [12][21] |
| SHR2178 | TYK2 JH2 | Kd: 0.2 nM | High | High | [5] |
| BMS-986165 | TYK2 JH2 | IC50: 0.2 nM (IFNα signaling) | High | High | [20] |
Table 1: Binding affinities and selectivities of representative allosteric inhibitors targeting the TYK2 JH2 domain. IC50 and Kd values represent measures of potency and binding affinity, respectively.
Key Experimental Methodologies
Studying the function of the TYK2 JH2 domain requires a combination of biochemical, structural, and cell-based assays.
Biochemical Assays
-
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): These biophysical techniques are the gold standard for quantifying the binding affinity (Kd) of small molecules or ATP to the isolated TYK2 JH2 domain. They provide direct measurement of the binding thermodynamics and kinetics.[3][19]
-
In Vitro Kinase Assays: To demonstrate the inhibitory effect of the JH2 domain, the kinase activity of the isolated JH1 domain can be compared to that of a construct containing both the JH2 and JH1 domains. The assay typically measures the phosphorylation of a peptide substrate using radiolabeled ATP (³²P-ATP) or fluorescence-based methods.[9]
Cell-Based Assays
-
Co-immunoprecipitation (Co-IP): This technique is used to demonstrate the physical interaction between the JH1 and JH2 domains within a cellular context. An antibody targeting a tagged JH1 domain is used to pull it down from cell lysate, and the subsequent Western blot is probed for the presence of the co-precipitated JH2 domain.[22]
-
Phospho-STAT Western Blotting or HTRF: The most common method to assess the functional consequence of TYK2 inhibition is to measure the phosphorylation of its direct substrate, STAT proteins. Cells are stimulated with a relevant cytokine (e.g., IL-23, IFN-α) in the presence of a TYK2 JH2 inhibitor. Cell lysates are then analyzed by Western blot using antibodies specific to phosphorylated STATs (e.g., pSTAT3, pSTAT1) or by using quantitative high-throughput methods like Homogeneous Time-Resolved Fluorescence (HTRF).[12][19]
Clinical Significance and Therapeutic Targeting
The critical regulatory role of the JH2 domain is underscored by genetic evidence. Polymorphisms and mutations within the TYK2 gene, particularly in the JH2 domain, are strongly associated with altered susceptibility to a range of autoimmune diseases.[3][7][23] For instance, loss-of-function variants in TYK2 are protective against multiple sclerosis, lupus, and psoriasis, providing a compelling human genetic rationale for therapeutic inhibition.[7][24]
Targeting the JH2 domain offers a paradigm-shifting approach to kinase inhibition. Traditional kinase inhibitors target the highly conserved ATP-binding site of the catalytic JH1 domain, often leading to off-target effects due to inhibition of other related kinases (e.g., other JAKs).[5][20] In contrast, allosteric inhibitors that bind to the more diverse JH2 domain can achieve unprecedented selectivity.[1]
Deucravacitinib (Sotyktu™) is the first-in-class, FDA-approved oral therapeutic that specifically targets the TYK2 JH2 domain.[1][2] It stabilizes the autoinhibitory interaction between JH2 and JH1, selectively blocking TYK2-mediated signaling.[1] Its clinical success in treating moderate-to-severe plaque psoriasis has validated the TYK2 pseudokinase domain as a premier drug target and has paved the way for the development of other JH2-targeted therapies for a wide array of immune-mediated diseases.[2]
Conclusion
The TYK2 JH2 domain has transitioned from an enigmatic pseudokinase to a well-defined master regulator of TYK2 kinase activity. Its autoinhibitory function is essential for preventing spurious cytokine signaling, while its unique structure provides a key vulnerability for therapeutic intervention. By binding to the JH2 domain, a new class of allosteric inhibitors can achieve high selectivity and potent blockade of pathogenic cytokine pathways, including those driven by IL-23, IL-12, and Type I IFNs. The clinical validation of this strategy has ushered in a new era of precision medicine for autoimmune and inflammatory disorders, underscoring the profound importance of understanding the intricate regulatory mechanisms embedded within kinase architecture. The continued exploration of the TYK2 JH2 domain promises to yield further insights into cytokine signaling and new opportunities for innovative drug design.
References
- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 7. Association of TYK2 polymorphisms with autoimmune diseases: A comprehensive and updated systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 18. pnas.org [pnas.org]
- 19. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Regulation of the Jak2 Tyrosine Kinase by Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TYK2 tyrosine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Utilizing Tyk2-IN-18-d5 for the Investigation of the IL-23 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tyk2-IN-18-d5, a deuterated selective inhibitor of Tyrosine Kinase 2 (Tyk2), and its application in studying the Interleukin-23 (IL-23) signaling pathway. This document details the mechanism of action, presents available quantitative data, and outlines key experimental protocols for the characterization and utilization of this compound in preclinical research.
Introduction to the IL-23/Tyk2 Axis in Autoimmunity
The IL-23 signaling pathway is a critical driver of inflammation and is strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1][2] IL-23, a heterodimeric cytokine, binds to its receptor complex on the surface of immune cells, such as T helper 17 (Th17) cells and innate lymphoid cells.[3][4] This binding event initiates an intracellular signaling cascade that is critically dependent on the Janus kinases (JAKs), specifically Tyk2 and JAK2.[5][6]
Tyk2, a member of the JAK family, is a non-receptor tyrosine kinase that associates with the IL-12Rβ1 subunit of the IL-23 receptor complex.[5] Upon IL-23 binding, Tyk2 and JAK2 are brought into close proximity, leading to their trans-activation and subsequent phosphorylation of the receptor's intracellular domains.[6] These phosphorylated residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[4][6] Activated STAT3 then dimerizes, translocates to the nucleus, and induces the transcription of pro-inflammatory genes, including those encoding for IL-17 and other key cytokines that perpetuate the inflammatory response.[3][5]
Given its pivotal role in this pathway, Tyk2 has emerged as a key therapeutic target for the treatment of autoimmune diseases.[7][8] Selective inhibition of Tyk2 offers a more targeted approach compared to broader JAK inhibitors, potentially leading to an improved safety profile.[1]
This compound: A Deuterated, Allosteric Tyk2 Inhibitor
This compound is a deuterated analog of a potent and selective Tyk2 inhibitor that functions through an allosteric mechanism.[9][10] Unlike ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain, this compound binds to the regulatory pseudokinase (JH2) domain of Tyk2.[9][11][12] This binding stabilizes an inactive conformation of the enzyme, thereby preventing its activation and downstream signaling.[11][12] The deuteration of the molecule is intended to alter its metabolic properties, potentially offering advantages in pharmacokinetic studies. This compound is specifically referenced as "Compound 13" in patent literature.[9][10]
Quantitative Data
Precise quantitative data for this compound is not extensively available in the public domain. However, the patent application WO2023227946A1 provides a qualitative assessment of its potency.[1] The table below summarizes the available information. For comparative purposes, data for other well-characterized selective Tyk2 inhibitors are also included.
| Compound | Target Domain | Biochemical IC50 | Cellular Activity | Reference |
| This compound (Compound 13) | JH2 (Pseudokinase) | < 30 nM | Not specified | [1] |
| Deucravacitinib (BMS-986165) | JH2 (Pseudokinase) | 0.2 nM (binding) | IL-12/IL-23/IFN-α signaling IC50: 2-19 nM | [13] |
| A-005 | JH2 (Pseudokinase) | Nanomolar potency | IFN-α stimulated pSTAT3 IC50 (Human PBMC): 3.7 nM | [14] |
| NDI-034858 | JH2 (Pseudokinase) | <1nM | IL-12/IL-18 stimulated IFNγ production |
Signaling Pathways and Experimental Workflows
IL-23 Signaling Pathway and Mechanism of this compound Inhibition
The following diagram illustrates the IL-23 signaling cascade and the point of intervention for this compound.
Caption: IL-23 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical workflow for the preclinical characterization of a novel Tyk2 inhibitor like this compound.
Caption: A streamlined workflow for the preclinical evaluation of Tyk2 inhibitors.
Experimental Protocols
Biochemical Assay: Tyk2 JH2 Pseudokinase Domain Binding Assay (Fluorescence Polarization)
This assay is designed to quantify the binding affinity of this compound to the isolated Tyk2 JH2 domain.
Principle: This competitive binding assay utilizes a fluorescently labeled probe that binds to the Tyk2 JH2 domain. In the bound state, the probe's rotation is restricted, resulting in a high fluorescence polarization (FP) signal. When an unlabeled inhibitor like this compound competes for binding, the probe is displaced, tumbles more freely in solution, and the FP signal decreases.
Materials:
-
Recombinant human Tyk2 JH2 protein
-
Fluorescently labeled JH2 probe (e.g., JH2 probe 1)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).
-
Reagent Preparation: Dilute the Tyk2 JH2 protein and the fluorescent probe to their optimal working concentrations in Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µL of diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the diluted Tyk2 JH2 protein to all wells except for the "no enzyme" control wells.
-
Add 5 µL of the diluted fluorescent probe to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: IL-23-Induced STAT3 Phosphorylation in Human PBMCs
This assay assesses the ability of this compound to inhibit the downstream signaling of the IL-23 receptor in a cellular context.
Principle: Activation of the IL-23 receptor by its ligand leads to the Tyk2/JAK2-mediated phosphorylation of STAT3. This assay measures the levels of phosphorylated STAT3 (p-STAT3) in response to IL-23 stimulation in the presence or absence of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant human IL-23
-
This compound
-
RPMI 1640 medium supplemented with 10% FBS
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against p-STAT3 (Y705) and cell surface markers (e.g., CD3, CD4)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Isolate human PBMCs from healthy donors.
-
Pre-incubate the PBMCs with serially diluted this compound or vehicle control for 1-2 hours at 37°C.
-
-
IL-23 Stimulation:
-
Stimulate the cells with an optimal concentration of recombinant human IL-23 for 15-30 minutes at 37°C. A non-stimulated control should be included.
-
-
Fixation and Permeabilization:
-
Fix the cells immediately after stimulation using a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer to allow intracellular antibody staining.
-
-
Antibody Staining:
-
Stain the cells with the fluorochrome-conjugated anti-p-STAT3 antibody and any relevant cell surface marker antibodies.
-
-
Flow Cytometry:
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest (e.g., CD4+ T cells).
-
Determine the median fluorescence intensity (MFI) of p-STAT3 for each condition.
-
Calculate the percentage of inhibition of p-STAT3 induction by this compound and determine the IC50 value.
-
In Vivo Model: IL-23-Induced Psoriasis-like Skin Inflammation in Mice
This model evaluates the in vivo efficacy of this compound in an IL-23-driven inflammatory disease model.
Principle: Intradermal injection of IL-23 into the ears of mice induces a localized inflammatory response characterized by erythema, scaling, and epidermal thickening, which histologically resembles human psoriasis.
Materials:
-
BALB/c or C57BL/6 mice
-
Recombinant murine IL-23
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for ear thickness measurement
-
Histology equipment and reagents
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize the mice for at least one week before the experiment.
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at different doses).
-
-
Treatment:
-
Administer this compound or vehicle to the respective groups according to the desired dosing regimen (e.g., daily oral gavage).
-
-
Induction of Inflammation:
-
On day 0, administer an intradermal injection of recombinant murine IL-23 into the ears of the mice. Repeat the IL-23 injections as required by the specific protocol (e.g., every other day).
-
-
Monitoring and Measurements:
-
Measure the ear thickness daily using calipers.
-
Visually score the ears for erythema and scaling.
-
Monitor the body weight of the mice.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 5-7), euthanize the mice and collect the ear tissue.
-
Process the tissue for histological analysis (e.g., H&E staining to measure epidermal thickness) and for the analysis of inflammatory markers (e.g., cytokine levels by ELISA or gene expression by qPCR).
-
-
Data Analysis:
-
Compare the ear thickness, clinical scores, and histological parameters between the treatment groups to evaluate the efficacy of this compound.
-
Conclusion
This compound represents a valuable research tool for the in-depth investigation of the IL-23 signaling pathway and its role in inflammatory and autoimmune diseases. Its deuterated nature and allosteric mechanism of action make it a compound of interest for both in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other novel Tyk2 inhibitors, facilitating the advancement of our understanding of Tyk2 biology and the development of next-generation therapeutics for autoimmune disorders.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. imavita.com [imavita.com]
- 5. IL-23 in arthritic and inflammatory pain development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit - BPS Bioscience [bioscience.co.uk]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Interleukin-23 Drives Intestinal Inflammation through Direct Activity on T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 13. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics | PLOS Biology [journals.plos.org]
- 14. Regulation of the IL-23 and IL-12 balance by Stat3 signaling in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Type I Interferon Signaling with Tyk2-IN-18-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tyk2-IN-18-d5, a deuterated selective inhibitor of Tyrosine Kinase 2 (Tyk2), and its application in the investigation of type I interferon (IFN) signaling. This document outlines the mechanism of action of Tyk2 inhibitors, presents representative data for the characterization of such compounds, and offers detailed experimental protocols for their evaluation.
Introduction to Tyk2 and Type I Interferon Signaling
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These kinases are integral components of the JAK-STAT signaling pathway, a critical cascade for transmitting extracellular cytokine signals into the cell to regulate gene expression.
Type I interferons (IFN-α and IFN-β) are crucial cytokines in the innate immune response to viral infections and play a role in autoimmune diseases. The binding of type I IFN to its heterodimeric receptor (IFNAR1 and IFNAR2) initiates a conformational change, leading to the activation of the receptor-associated kinases, Tyk2 and JAK1. This activation triggers a cascade of phosphorylation events, including the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. Phosphorylated STAT1 and STAT2 form a heterodimer that associates with Interferon Regulatory Factor 9 (IRF9) to create the IFN-stimulated gene factor 3 (ISGF3) complex. ISGF3 then translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of IFN-stimulated genes (ISGs), leading to their transcription. The protein products of ISGs mediate the antiviral and other cellular responses to type I IFNs.
Tyk2 possesses a catalytic domain (JH1) and a regulatory pseudokinase domain (JH2). Tyk2-IN-18 is a potent inhibitor that targets the JH2 domain of Tyk2, and also exhibits inhibitory activity against the JAK2-JH2 domain with an IC50 of less than 10 nM. By binding to the JH2 domain, Tyk2-IN-18 allosterically inhibits the kinase activity of the JH1 domain, thereby blocking the downstream signaling cascade. This compound is the deuterated form of Tyk2-IN-18. The incorporation of deuterium atoms can alter the metabolic profile of the compound, often leading to a longer half-life, making it a valuable tool for pharmacokinetic and in vivo studies.[1]
Data Presentation
Quantitative data for Tyk2 inhibitors are crucial for understanding their potency and selectivity. The following tables provide a representative summary of the types of data generated when characterizing a Tyk2 JH2 inhibitor.
Table 1: Representative Biochemical Activity of a Tyk2 JH2 Inhibitor
| Assay Type | Target | Parameter | Value (nM) |
| Biochemical Binding Assay | Tyk2 JH2 | IC50 | < 10 |
| Biochemical Kinase Assay | JAK1 JH1 | IC50 | > 10,000 |
| Biochemical Kinase Assay | JAK2 JH1 | IC50 | > 10,000 |
| Biochemical Kinase Assay | JAK3 JH1 | IC50 | > 10,000 |
Note: Data are representative of potent and selective Tyk2 JH2 inhibitors.[2]
Table 2: Representative Cellular Activity of a Tyk2 JH2 Inhibitor on Type I IFN Signaling
| Cell Line | Stimulation | Endpoint | Parameter | Value (nM) |
| Human PBMCs | IFN-α | pSTAT1 | IC50 | 50 - 200 |
| Human Whole Blood | IFN-α | CXCL10 production | IC50 | 150 - 500 |
| Jurkat Dual-reporter cells | IFN-α | IRF activity | IC50 | 40 - 60 |
Note: Data are representative of potent and selective Tyk2 JH2 inhibitors.[2]
Signaling Pathway and Experimental Workflow
Type I Interferon Signaling Pathway
The following diagram illustrates the canonical type I interferon signaling pathway and highlights the point of inhibition by a Tyk2 inhibitor like this compound.
Caption: Type I Interferon Signaling Pathway and Tyk2 Inhibition.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the characterization of a novel Tyk2 inhibitor.
Caption: Experimental Workflow for Tyk2 Inhibitor Characterization.
Experimental Protocols
Biochemical Tyk2 JH2 Domain Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled probe from the Tyk2 JH2 domain.
Materials:
-
Recombinant human Tyk2 JH2 protein
-
Fluorescently labeled JH2 probe
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Test compound (this compound) serially diluted in DMSO
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of Tyk2 JH2 protein and the fluorescent probe in assay buffer.
-
Add 10 µL of the protein/probe mixture to each well of the 384-well plate.
-
Add 100 nL of serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay for Inhibition of IFN-α-induced STAT1 Phosphorylation (Western Blot)
This protocol details the detection of phosphorylated STAT1 (pSTAT1) in cells treated with IFN-α and a Tyk2 inhibitor.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., HeLa)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human IFN-α
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSTAT1 (Tyr701) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with IFN-α (e.g., 10 ng/mL) for 20-30 minutes.[3]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pSTAT1 signal to the total STAT1 signal.
Cellular Assay for Inhibition of IFN-α-induced STAT1 Phosphorylation (Flow Cytometry)
This method allows for the quantification of pSTAT1 on a single-cell level.
Materials:
-
Human whole blood or PBMCs
-
RPMI-1640 medium
-
Recombinant human IFN-α
-
This compound
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies: anti-pSTAT1 (Tyr701), anti-CD3 (for T-cell gating)
-
Flow cytometer
Procedure:
-
Aliquot 100 µL of whole blood or 1x10^6 PBMCs into flow cytometry tubes.
-
Pre-treat with varying concentrations of this compound or DMSO for 1 hour at 37°C.
-
Stimulate with IFN-α (e.g., 1000 IU/mL) for 15 minutes at 37°C.[4]
-
Immediately fix the cells by adding 1 mL of Fixation Buffer and incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding Permeabilization Buffer and incubate for 30 minutes on ice.
-
Wash the cells with stain buffer (e.g., PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in stain buffer.
-
Acquire the data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT1 in the cell population of interest.
Pharmacokinetic Analysis of this compound in Plasma (LC-MS/MS)
This protocol provides a general framework for quantifying the deuterated compound in plasma samples.
Materials:
-
Plasma samples from subjects dosed with this compound
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled analog of Tyk2-IN-18)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Construct a calibration curve and determine the concentration of this compound in the unknown samples.
References
Tyk2-IN-18-d5: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Deuterated Tyrosine Kinase 2 Inhibitor
This technical guide provides a comprehensive overview of Tyk2-IN-18-d5, a deuterated inhibitor of Tyrosine Kinase 2 (Tyk2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.
Introduction to Tyk2 and Its Inhibition
Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a crucial role in the signal transduction of various cytokines, including type I interferons (IFN-α/β), interleukin-6 (IL-6), IL-10, IL-12, and IL-23. These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The signaling cascade initiated by these cytokines involves the activation of Tyk2, which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.
The development of selective Tyk2 inhibitors represents a promising therapeutic strategy for a range of immune-mediated disorders. By targeting the unique regulatory pseudokinase (JH2) domain of Tyk2, allosteric inhibitors can achieve high selectivity over other JAK family members, potentially minimizing off-target effects. This compound is a deuterated analog of a Tyk2 inhibitor, which can be utilized in various research applications, including as a tracer or an internal standard for quantitative analysis.[1]
Chemical Properties of this compound
The fundamental chemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 3018160-63-6 | MedChemExpress |
| Molecular Formula | C₂₂H₁₉D₅N₈O₂ | MedChemExpress |
| Molecular Weight | 437.51 | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
Mechanism of Action and Signaling Pathway
This compound, as a deuterated Tyk2 inhibitor, is designed to target the JH2 pseudokinase domain of Tyk2. This allosteric inhibition mechanism prevents the conformational changes required for the activation of the kinase domain (JH1), thereby blocking downstream signaling.
The canonical Tyk2 signaling pathway, which is inhibited by compounds like this compound, is initiated by the binding of a cytokine to its receptor. This leads to receptor dimerization and the subsequent activation of receptor-associated Tyk2 and another JAK family member (e.g., JAK1 or JAK2). The activated kinases then phosphorylate each other and the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression.
Below is a diagram illustrating the Tyk2 signaling pathway and the point of inhibition.
Figure 1. Tyk2 signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of Tyk2 inhibitors like this compound.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of an inhibitor to the Tyk2 kinase.
Materials:
-
Tyk2 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
Test compound (e.g., this compound)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of Tyk2 enzyme and Eu-anti-Tag antibody in kinase buffer. Add this mixture to all wells.
-
Tracer Addition: Add the Kinase Tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Figure 2. Workflow for an in vitro kinase binding assay.
Cellular Assay (STAT3 Phosphorylation Assay)
This protocol measures the ability of a Tyk2 inhibitor to block cytokine-induced STAT3 phosphorylation in a cellular context.
Materials:
-
Human cell line expressing the target cytokine receptor (e.g., HEK293)
-
Cytokine (e.g., IFN-α)
-
This compound
-
Cell culture medium and supplements
-
Assay buffer
-
Anti-phospho-STAT3 and total STAT3 antibodies
-
Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an EC₈₀ concentration of the appropriate cytokine (e.g., IFN-α) for 15-30 minutes.
-
Cell Lysis: Wash the cells and lyse them to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of Phospho-STAT3: Use an immunoassay (e.g., ELISA or Western blot) to detect the levels of phosphorylated STAT3 and total STAT3.
-
Data Analysis: Normalize the phospho-STAT3 signal to the total STAT3 signal. Plot the normalized signal against the inhibitor concentration and fit the data to determine the IC₅₀ value.
Figure 3. Workflow for a cellular STAT3 phosphorylation assay.
Quantitative Data and Selectivity
While specific quantitative data for this compound is not publicly available, the following table presents representative data for a well-characterized, selective allosteric Tyk2 inhibitor, deucravacitinib, to provide context for the expected potency and selectivity profile.
| Assay | Target | IC₅₀ (nM) | Selectivity vs. Tyk2 |
| Whole Blood Assay | Tyk2 | ~15 | - |
| JAK1 | >1000 | >67-fold | |
| JAK2 | >2000 | >133-fold | |
| JAK3 | >1000 | >67-fold |
Data is representative and based on published information for deucravacitinib.
Conclusion
This compound is a valuable research tool for studying the role of Tyk2 in health and disease. Its deuterated nature makes it particularly useful for pharmacokinetic studies and as an internal standard in quantitative assays. The provided technical information and experimental protocols offer a solid foundation for researchers to effectively utilize this compound in their investigations of Tyk2 signaling and the development of novel therapeutics for autoimmune and inflammatory disorders. As with any research compound, it is imperative to consult the specific product datasheet and safety information provided by the supplier before use.
References
The Dawn of a New Era in Autoimmune Disease Treatment: An In-depth Technical Guide to the Discovery and Development of Allosteric TYK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of autoimmune disease therapy is undergoing a significant transformation with the advent of a new class of targeted therapies: allosteric inhibitors of Tyrosine Kinase 2 (TYK2). This technical guide provides a comprehensive overview of the discovery and development of these groundbreaking molecules, offering insights into their mechanism of action, a comparative analysis of key compounds, detailed experimental methodologies, and a visual representation of the critical pathways and workflows involved.
Introduction: The Rationale for Targeting TYK2 Allosterically
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes play a pivotal role in cytokine signaling pathways that are crucial for immune responses.[1] Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory diseases.
While the development of pan-JAK inhibitors marked a significant step forward in treating these conditions, their lack of selectivity often leads to off-target effects and associated safety concerns.[2] This is primarily because they target the highly conserved ATP-binding site within the catalytic (JH1) domain of the JAKs.[3]
The groundbreaking discovery that the pseudokinase (JH2) domain of TYK2 acts as an allosteric regulatory site has opened up a new avenue for developing highly selective inhibitors.[2][3] The JH2 domain is structurally distinct among the JAK family members, allowing for the design of small molecules that can bind to this site and lock the TYK2 protein in an inactive conformation.[2][3] This allosteric inhibition prevents the downstream signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons, without significantly affecting the activity of other JAK family members.[1][4] This high degree of selectivity is anticipated to translate into a more favorable safety profile compared to traditional JAK inhibitors.[2]
The Allosteric TYK2 Inhibitor Landscape: A Comparative Analysis
The field of allosteric TYK2 inhibitors is rapidly evolving, with one approved drug and several promising candidates in clinical development. This section provides a comparative overview of the key players, with quantitative data summarized in the tables below.
Deucravacitinib (BMS-986165): The First-in-Class Pioneer
Deucravacitinib, developed by Bristol Myers Squibb, is the first allosteric TYK2 inhibitor to receive regulatory approval for the treatment of moderate-to-severe plaque psoriasis.[5] Its discovery was a landmark achievement, stemming from a phenotypic screen that identified a novel mechanism of action.[6] Deucravacitinib exhibits potent and highly selective inhibition of TYK2 by binding to the JH2 domain.[4]
Emerging Allosteric TYK2 Inhibitors
Several other companies are actively developing their own allosteric TYK2 inhibitors, each with unique profiles. These include:
-
BMS-986202: Another potent and selective allosteric TYK2 inhibitor from Bristol Myers Squibb.[7][8]
-
ESK-001: Developed by Alumis (formerly Esker Therapeutics), this compound is a highly selective allosteric TYK2 inhibitor.[9][10]
-
NDI-034858 (TAK-279): Originally discovered by Nimbus Therapeutics and now being developed by Takeda, this inhibitor is noted for its exceptional selectivity for TYK2.[11][12][13]
-
ATMW-DC: A novel, potent, and selective allosteric TYK2 inhibitor discovered by Atomwise.[14][15]
Orthosteric TYK2 Inhibitors
For comparative purposes, it is also relevant to consider orthosteric TYK2 inhibitors that target the ATP-binding site (JH1 domain). While they can achieve TYK2 selectivity, it is generally to a lesser extent than allosteric inhibitors.
-
Ropesacitinib (PF-06826647): A selective TYK2 inhibitor that binds to the catalytically active JH1 domain.[16][17]
Data Presentation: Quantitative Comparison of TYK2 Inhibitors
The following tables summarize the key quantitative data for a selection of allosteric and orthosteric TYK2 inhibitors.
Table 1: Biochemical Potency of Allosteric TYK2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) |
| Deucravacitinib (BMS-986165) | TYK2 JH2 | HTRF | 0.2 | - | - |
| Deucravacitinib (BMS-986165) | TYK2 JH2 | - | 1.0[4] | - | - |
| BMS-986202 | TYK2 JH2 | - | 0.19[7][8] | 0.02[7][8] | - |
| NDI-034858 (TAK-279) | TYK2 JH2 | - | - | - | 0.0038[11] |
| ATMW-DC | TYK2 JH2 | Biochemical Binding | 0.012 | - | - |
Table 2: Cellular Potency of Allosteric TYK2 Inhibitors
| Compound | Cell-Based Assay | IC50 (nM) |
| Deucravacitinib (BMS-986165) | Human Whole Blood (IL-12/IFNγ) | 13[6] |
| ESK-001 | Human Whole Blood (IFNα) | 104[10] |
| ESK-001 | Human Whole Blood (IL-12) | 149[10] |
| NDI-034858 (TAK-279) | PBMC (IL-12 pSTAT4) | 8.4[11] |
| NDI-034858 (TAK-279) | Human Whole Blood (IFNα IP-10) | 51[11] |
| ATMW-DC | Cellular (IL-12-induced pSTAT4) | 18[14] |
Table 3: Selectivity Profile of Allosteric TYK2 Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Fold Selectivity (vs. JAK1/2/3) |
| Deucravacitinib (BMS-986165) | >10,000 (JH1) | >10,000 (JH1) | >10,000 (JH1) | >1000-fold vs JAK1/2/3[6] |
| ESK-001 | >30,000 | >30,000 | >30,000 | Highly selective[9] |
| NDI-034858 (TAK-279) | - | - | - | ~1,500,000-fold vs JAK1 JH2 (Kd)[12] |
| ATMW-DC | >8,500 (IL-6/pSTAT3) | >8,300 (GM-CSF/pSTAT5) | - | >350-fold vs JAK1/2/3 (biochemical)[14] |
Table 4: Potency and Selectivity of Orthosteric TYK2 Inhibitors
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Ropesacitinib (PF-06826647) | 17 (JH1)[17] | 383[17] | 74[17] | >10,000 |
Experimental Protocols: Key Methodologies in Allosteric TYK2 Inhibitor Discovery
The discovery and characterization of allosteric TYK2 inhibitors rely on a suite of specialized biochemical and cellular assays. This section outlines the methodologies for some of the key experiments.
Biochemical Assays for TYK2 JH2 Domain Binding
These assays are designed to directly measure the binding affinity of a compound to the isolated TYK2 pseudokinase (JH2) domain.
-
Principle: This assay is based on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). In this context, a labeled ligand (tracer) that binds to the TYK2 JH2 domain is displaced by a test compound, leading to a decrease in the FRET signal.
-
Methodology:
-
Recombinant TYK2 JH2 protein is incubated with a fluorescently labeled tracer molecule known to bind to the allosteric site.
-
Test compounds are added in a serial dilution.
-
After an incubation period to reach equilibrium, the HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
The decrease in the FRET signal is proportional to the ability of the test compound to displace the tracer, from which the IC50 value can be calculated.
-
-
Principle: SPA is a radioisotopic binding assay where the target protein (TYK2 JH2) is immobilized on scintillant-containing beads. A radiolabeled ligand that binds to the target will bring the radioisotope in close proximity to the scintillant, generating a light signal. Unbound radioligand in solution is too far away to produce a signal.[17]
-
Methodology:
-
Streptavidin-coated SPA beads are incubated with a biotinylated TYK2 JH2 protein.
-
A radiolabeled (e.g., ³H or ¹²⁵I) tracer molecule that binds to the JH2 domain is added.
-
Test compounds are added in a serial dilution.
-
The mixture is incubated to allow for competitive binding.
-
The light emitted from the beads is measured using a scintillation counter. A decrease in signal indicates displacement of the radiolabeled tracer by the test compound.
-
-
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. It is a label-free method that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Methodology:
-
The recombinant TYK2 JH2 protein is placed in the sample cell of the calorimeter.
-
The test compound is loaded into a syringe and titrated into the sample cell in small, precise injections.
-
The heat released or absorbed during each injection is measured.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Cellular Assays for TYK2 Signaling Inhibition
These assays are crucial for determining the functional activity of the inhibitors in a more physiologically relevant context.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of TYK2.
-
Methodology:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or specific cell lines) are pre-incubated with the test inhibitor at various concentrations.
-
The cells are then stimulated with a cytokine that signals through TYK2, such as IL-12, IL-23, or IFN-α.[1]
-
After stimulation, the cells are lysed, and the levels of phosphorylated STATs (e.g., pSTAT1, pSTAT3, pSTAT4) are quantified.
-
Quantification can be performed using various methods, including Western blotting, ELISA, or flow cytometry with phospho-specific antibodies. HTRF-based assays are also commonly used for higher throughput.[14]
-
-
Principle: This assay assesses the downstream functional consequences of TYK2 inhibition by measuring the production of key cytokines.
-
Methodology:
-
Similar to the STAT phosphorylation assay, immune cells are pre-treated with the inhibitor and then stimulated.
-
After an appropriate incubation period, the cell culture supernatant is collected.
-
The concentration of specific cytokines, such as IFN-γ (downstream of IL-12 signaling), is measured using techniques like ELISA or multiplex bead-based assays.
-
Kinome Selectivity Profiling
-
Principle: To ensure the high selectivity of allosteric TYK2 inhibitors, their activity is tested against a broad panel of other kinases. The KinomeScan™ platform is a widely used method for this purpose.
-
Methodology:
-
The test compound is incubated with a library of DNA-tagged kinases.
-
The binding of the compound to each kinase is measured by quantifying the amount of kinase that binds to an immobilized ligand in a competitive binding assay.
-
The results provide a comprehensive profile of the compound's selectivity across the human kinome.
-
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
TYK2 Signaling Pathway
Caption: TYK2 Signaling Pathway and Point of Allosteric Inhibition.
Experimental Workflow for Allosteric TYK2 Inhibitor Discovery
Caption: A Generalized Workflow for the Discovery and Development of Allosteric TYK2 Inhibitors.
Conclusion and Future Directions
The development of allosteric TYK2 inhibitors represents a paradigm shift in the treatment of autoimmune diseases. By targeting the less conserved pseudokinase domain, these molecules achieve a high degree of selectivity, offering the potential for improved safety and tolerability compared to broader-acting JAK inhibitors. The clinical success of deucravacitinib has validated this approach and has spurred the development of a new generation of highly selective TYK2 inhibitors.
Future research will likely focus on several key areas:
-
Expanding Therapeutic Indications: Investigating the efficacy of allosteric TYK2 inhibitors in a wider range of autoimmune diseases beyond psoriasis, such as inflammatory bowel disease, lupus, and psoriatic arthritis.
-
Head-to-Head Clinical Trials: Conducting comparative studies between different allosteric TYK2 inhibitors and with other existing therapies to better define their relative efficacy and safety.
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to allosteric TYK2 inhibition.
-
Development of Next-Generation Inhibitors: Continued medicinal chemistry efforts to identify novel allosteric inhibitors with even further improved potency, selectivity, and pharmacokinetic properties.
The era of allosteric TYK2 inhibition is just beginning, and it holds immense promise for providing safer and more effective treatments for patients suffering from a wide array of debilitating autoimmune and inflammatory conditions. This technical guide serves as a foundational resource for the scientific community to further explore and contribute to this exciting and rapidly advancing field.
References
- 1. TYK2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Drugs for Allosteric Sites on Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A scintillation proximity assay for the Raf/MEK/ERK kinase cascade: high-throughput screening and identification of selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Kronos presents preclinical data supporting lanraplenib anti-leukemic activity - TipRanks.com [tipranks.com]
- 10. revvity.com [revvity.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 14. revvity.com [revvity.com]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay in Summary_ki [bindingdb.org]
Tyk2-IN-18-d5 supplier and availability for research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tyk2-IN-18-d5, a deuterated selective inhibitor of Tyrosine Kinase 2 (TYK2), for research applications. This document covers its supply and availability, technical specifications, and relevant experimental protocols, with a focus on its use in quantitative analysis and its role in studying TYK2-mediated signaling pathways.
Supplier and Availability
This compound is available for research purposes from the following supplier:
| Supplier | Catalog Number | CAS Number | Availability |
| MedChemExpress | HY-163312S | 3018160-63-6 | Inquire for stock status and lead times. Available in various research quantities.[1] |
This compound is intended for research use only and is not for human or veterinary use.[1]
Technical Data
This compound is the deuterated form of Tyk2-IN-18, a potent inhibitor that targets the pseudokinase (JH2) domain of TYK2.[1][2] Its primary application in research is as an internal standard for quantitative analysis of Tyk2-IN-18 or similar compounds by mass spectrometry (NMR, GC-MS, or LC-MS).[1]
| Property | Description | Source |
| Target | Tyrosine Kinase 2 (TYK2), specifically the pseudokinase (JH2) domain. | [1][2] |
| Chemical Formula | C₂₃H₂₁D₅N₈O₂ | Based on the non-deuterated form and the "d5" designation. |
| Molecular Weight | Approximately 454.5 g/mol | Calculated based on the non-deuterated form (449.5 g/mol )[3] and the addition of 5 deuterons. |
| Purity | >98% (Typically confirmed by LC-MS and/or NMR) | Expected for a research-grade internal standard. Specific purity is provided in the Certificate of Analysis from the supplier. |
| Formulation | Typically supplied as a solid. | General practice for such compounds. |
| Storage | Store at -20°C for long-term stability. | General recommendation for deuterated compounds to ensure stability. |
| Solubility | Soluble in DMSO. | Common solvent for this class of inhibitors.[2][4] |
Note: The exact molecular weight and purity should be confirmed from the Certificate of Analysis provided by the supplier upon purchase.
Signaling Pathways Involving TYK2
TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling cascades of several key cytokines involved in the immune response, particularly in autoimmune and inflammatory diseases.[2] this compound, by enabling the accurate quantification of its non-deuterated counterpart, facilitates the study of these pathways. The primary signaling pathways mediated by TYK2 involve Type I interferons (IFN-α/β), Interleukin-12 (IL-12), and Interleukin-23 (IL-23).
TYK2-Mediated Cytokine Signaling
Caption: TYK2-mediated cytokine signaling pathways.
Experimental Protocols
This compound is primarily used as an internal standard in LC-MS/MS-based quantification of Tyk2-IN-18 in biological matrices. Below is a representative protocol for such an application, adapted from established methods for other tyrosine kinase inhibitors. Additionally, a general protocol for an in vitro TYK2 kinase assay is provided to assess the inhibitory activity of the non-deuterated compound.
Quantitative Analysis of Tyk2-IN-18 using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of Tyk2-IN-18 in plasma samples. Optimization of specific parameters will be required for your analytical setup.
Experimental Workflow:
Caption: Workflow for LC-MS/MS quantification.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Tyk2-IN-18 and this compound in DMSO.
-
Further dilute the stock solutions with acetonitrile or a suitable solvent to prepare working solutions for calibration standards and the internal standard spiking solution.
-
-
Sample Preparation:
-
To 50 µL of plasma sample (or other biological matrix), add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Tyk2-IN-18: To be determined by direct infusion.
-
This compound: To be determined by direct infusion (precursor ion will be M+6).
-
-
Data Analysis: Quantify the peak area ratio of Tyk2-IN-18 to this compound. Create a calibration curve using known concentrations of Tyk2-IN-18.
-
In Vitro TYK2 Kinase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of Tyk2-IN-18 using a luminescence-based kinase assay.
Experimental Workflow:
Caption: Workflow for in vitro kinase assay.
Methodology:
-
Reagents:
-
Recombinant TYK2 enzyme.
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide).
-
ATP.
-
Kinase assay buffer.
-
Tyk2-IN-18 (the non-deuterated inhibitor).
-
A luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
-
Procedure:
-
Prepare serial dilutions of Tyk2-IN-18 in kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add the TYK2 enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Conclusion
This compound is a valuable research tool for scientists and drug development professionals studying the role of TYK2 in various physiological and pathological processes. Its primary utility as an internal standard in LC-MS/MS analysis allows for accurate and precise quantification of its non-deuterated counterpart, Tyk2-IN-18, in complex biological matrices. This, in turn, facilitates detailed pharmacokinetic studies and the investigation of the compound's effects on TYK2-mediated signaling pathways. The provided protocols and pathway diagrams serve as a comprehensive resource for incorporating this compound into your research endeavors.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Tyk2-IN-18-d5
These application notes provide detailed protocols for the in vitro evaluation of Tyk2-IN-18-d5, a deuterated analog of a Tyk2 inhibitor. The following assays are designed for researchers, scientists, and drug development professionals to assess the potency, selectivity, and cellular activity of this compound.
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] It plays a crucial role in the signaling pathways of cytokines such as interleukins (IL-12, IL-23) and type I interferons (IFNs).[1][3] These signaling cascades are integral to the immune response, and their dysregulation is implicated in various autoimmune and inflammatory diseases.[2][3] Tyk2 inhibitors can modulate these pathways, offering a targeted therapeutic approach for such conditions.[4] This document outlines key in vitro assays to characterize the inhibitory activity of this compound.
Data Presentation
The following table summarizes representative quantitative data for potent and selective Tyk2 inhibitors, which can serve as a benchmark for evaluating this compound.
| Compound | Assay Type | Target/Cell Line | Stimulus | Readout | IC50 | Reference |
| Deucravacitinib | Cellular | - | IL-6 | pSTAT3 | 405 nM | [5] |
| ATMW-DC | Biochemical | Tyk2-JH2 | - | Binding | 12 pM | [6] |
| ATMW-DC | Cellular | - | IL-12 | pSTAT4 | 18 nM | [6][7] |
| Compound A8 | Biochemical | Tyk2 | - | - | 9.7 nM | [2] |
| Compound A15 | Biochemical | Tyk2 | - | - | 6.0 nM | [2] |
| Compound A18 | Biochemical | Tyk2 | - | - | 5.0 nM | [2] |
| Compound A19 | Biochemical | Tyk2 | - | - | 10.3 nM | [2] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Transcreener® ADP² Assay)
This assay directly measures the enzymatic activity of purified Tyk2 by quantifying the amount of ADP produced during the kinase reaction.
Principle: The Transcreener® ADP² Assay is a fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or fluorescence intensity (FI) based high-throughput assay. It utilizes an antibody that specifically recognizes ADP, allowing for the detection of kinase activity.
Materials:
-
Purified, active Tyk2 enzyme
-
This compound
-
ATP
-
Substrate peptide (e.g., IRS1 peptide)[4]
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35, EGTA)
-
Transcreener® ADP² FP Assay Kit (or TR-FRET/FI)
-
384-well plates, low volume, black
-
Plate reader capable of measuring fluorescence polarization
Workflow:
Caption: Workflow for the Tyk2 Biochemical Kinase Inhibition Assay.
Protocol:
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified Tyk2 enzyme solution to the wells and incubate briefly.
-
Initiate the kinase reaction by adding the ATP and substrate peptide mixture. The final ATP concentration should be at or near the Km for Tyk2.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[4]
-
Stop the reaction by adding the Transcreener® ADP² Detection Mix, which contains the ADP antibody and tracer.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Phospho-STAT Assay (IL-23-induced pSTAT3)
This assay measures the ability of this compound to inhibit Tyk2-mediated signaling in a cellular context by quantifying the phosphorylation of a downstream target, STAT3, in response to cytokine stimulation.
Principle: In response to IL-23, the receptor-associated Tyk2 and JAK2 kinases are activated, leading to the phosphorylation of STAT3. An inhibitor of Tyk2 will block this phosphorylation event. This can be quantified using methods like flow cytometry or western blotting.
Materials:
-
Human cell line expressing the IL-23 receptor (e.g., THP-1 monocytes)
-
This compound
-
Recombinant human IL-23
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated anti-phospho-STAT3 (pY705) antibody
-
Flow cytometer
Signaling Pathway:
Caption: IL-23 signaling pathway and the point of inhibition by this compound.
Protocol:
-
Seed THP-1 cells in a 96-well plate and starve in serum-free media for 4-6 hours.
-
Pre-incubate the cells with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with recombinant human IL-23 at a pre-determined optimal concentration (e.g., 10-50 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.
-
Immediately fix the cells by adding a fixation buffer.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorochrome-conjugated anti-phospho-STAT3 antibody.
-
Wash the cells and resuspend in PBS.
-
Analyze the samples on a flow cytometer, gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT3 signal.
-
Calculate the percent inhibition of pSTAT3 phosphorylation for each inhibitor concentration relative to the stimulated and unstimulated controls.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
JAK Family Selectivity Assay
To assess the selectivity of this compound, its inhibitory activity should be tested against the other members of the JAK family: JAK1, JAK2, and JAK3.
Principle: The same biochemical or cell-based assay formats used for Tyk2 can be adapted for the other JAK family members, using the appropriate purified enzymes or cell lines and cytokine stimuli.
Example Cellular Assays for Selectivity:
-
JAK1: IL-6 induced pSTAT3 in a suitable cell line.[5]
-
JAK2: GM-CSF induced pSTAT5 in a responsive cell line.
-
JAK3: IL-2 induced pSTAT5 in a T-cell line.
Logical Relationship for Selectivity Assessment:
Caption: Logical workflow for determining the selectivity of this compound.
Protocol:
-
Perform the respective cellular pSTAT assays for each JAK family member using appropriate cell lines and cytokine stimuli.
-
For each assay, determine the IC50 value of this compound.
-
Calculate the selectivity ratio by dividing the IC50 value for each JAK by the IC50 value for Tyk2. A higher ratio indicates greater selectivity for Tyk2.
By following these protocols, researchers can obtain a comprehensive in vitro profile of this compound, characterizing its potency, cellular activity, and selectivity against other JAK family kinases. This information is crucial for the further development and understanding of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allosteric TYK2 inhibitor demonstrates efficacy in preclinical models of psoriasis | BioWorld [bioworld.com]
- 7. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for Tyk2-IN-18-d5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyk2-IN-18-d5 is a deuterated, potent, and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). As a member of the Janus kinase (JAK) family, Tyk2 is a critical mediator of cytokine signaling pathways implicated in a variety of inflammatory and autoimmune diseases. This compound targets the pseudokinase (JH2) domain of Tyk2, offering high selectivity and allowing for the targeted investigation of Tyk2-mediated signaling cascades in cellular contexts. These application notes provide detailed protocols for the use of this compound in cell culture, including reconstitution, determining optimal concentrations, and performing key cell-based assays to assess its inhibitory activity.
Mechanism of Action
Tyk2 is an intracellular, non-receptor tyrosine kinase that associates with the cytoplasmic domains of cytokine receptors. It plays a crucial role in the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β). Upon cytokine binding to its receptor, Tyk2 and another associated JAK are brought into close proximity, leading to their trans-activation and subsequent phosphorylation of the receptor chains. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the activated JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target inflammatory genes.
This compound, by binding to the allosteric JH2 domain, stabilizes the inactive conformation of Tyk2, thereby preventing its activation and downstream signaling.
Figure 1: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory potency of Tyk2-IN-18 and its analogs. As this compound is a deuterated version of Tyk2-IN-18, its biological activity is expected to be comparable.
| Compound | Assay | Target/Pathway | IC50 |
| Tyk2-IN-18 | Biochemical Assay | JAK2-JH2 | <10 nM[1] |
| Tyk2-IN-18-d3 | Cell-Based Assay | IL-23 Signaling | <30 nM |
| Tyk2-IN-18-d3 | Cell-Based Assay | IFNα Signaling | <30 nM |
| Tyk2-IN-2 | Biochemical Assay | Tyk2 JH2 | 7 nM[2][3] |
| Tyk2-IN-2 | Cell-Based Assay | IL-23 Signaling | 0.1 µM[2][3] |
| Tyk2-IN-2 | Cell-Based Assay | IFNα Signaling | 0.05 µM[2][3] |
Experimental Protocols
Reconstitution and Storage of this compound
Proper handling and storage of this compound are crucial for maintaining its activity.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Preparation of Stock Solution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Based on the molecular weight provided on the datasheet, calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex gently until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
This will be your high-concentration primary stock solution.
-
-
Storage:
-
Aliquot the primary stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the primary stock solution.
-
Prepare further dilutions in cell culture medium to achieve the desired final concentrations for your experiment.
-
Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO as the inhibitor-treated samples.
-
Cell-Based Assay: Inhibition of IFNα-Induced STAT1 Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of STAT1 in response to IFNα stimulation in a human cell line (e.g., HeLa or A549).
Figure 2: Experimental workflow for assessing this compound activity.
Materials:
-
Human cell line responsive to IFNα (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human IFNα
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO only).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Prepare a working solution of IFNα in cell culture medium. The final concentration will depend on the cell line but is typically in the range of 10-100 ng/mL.
-
Add the IFNα solution directly to the wells (except for the unstimulated control well) and gently swirl the plate.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to new tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT1 and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT1 signal to the total STAT1 or loading control signal.
-
Plot the normalized phospho-STAT1 levels against the concentration of this compound to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low pSTAT1 signal in stimulated control | - Inactive cytokine- Low cytokine concentration- Cell line not responsive | - Use a fresh aliquot of IFNα- Optimize IFNα concentration and stimulation time- Confirm cell line responsiveness from literature |
| High background in Western blot | - Insufficient blocking- Antibody concentration too high | - Increase blocking time or use a different blocking agent- Titrate primary and secondary antibody concentrations |
| Inconsistent results | - Inaccurate pipetting- Cell confluency variations- Inconsistent incubation times | - Use calibrated pipettes- Ensure consistent cell seeding density- Standardize all incubation steps |
| Cell death observed | - High concentration of DMSO- Compound cytotoxicity | - Ensure final DMSO concentration is ≤ 0.1%- Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range of the compound |
References
Application Notes and Protocols for In Vivo Mouse Models: Determining Dosage for Tyk2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo dosage information for Tyk2-IN-18-d5 was found in the public domain as of November 2025. The following application notes and protocols are based on data from other selective Tyk2 inhibitors and provide a comprehensive guide for establishing an effective dosage and experimental plan for a novel Tyk2 inhibitor, such as this compound, in mouse models of autoimmune and inflammatory diseases.
Introduction to Tyk2 Inhibition
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs). These cytokines are central to the pathogenesis of various immune-mediated diseases. By selectively inhibiting Tyk2, it is possible to modulate these inflammatory responses, offering a promising therapeutic strategy for conditions such as psoriasis, spondyloarthritis, and type 1 diabetes. Allosteric inhibitors targeting the pseudokinase (JH2) domain of Tyk2 have shown high selectivity and efficacy in preclinical models, avoiding the off-target effects associated with broader JAK inhibitors.
Tyk2 Signaling Pathway
The diagram below illustrates the central role of Tyk2 in mediating signals for proinflammatory cytokines. Upon cytokine binding to their receptors, Tyk2 and its partner JAKs (JAK1 or JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.
Caption: Tyk2 Signaling Pathway and Point of Inhibition.
Quantitative Data from Preclinical Studies of Tyk2 Inhibitors
The following tables summarize in vivo dosage and administration data from various published studies on selective Tyk2 inhibitors in mouse models. This information can serve as a starting point for designing studies with this compound.
Table 1: Oral Administration of Tyk2 Inhibitors in Mouse Models
| Compound | Mouse Model | Disease Model | Dose | Dosing Regimen | Efficacy | Reference |
| NDI-031407 | B10RIII | IL-23 minicircle-induced spondyloarthritis | 100 mg/kg | Twice daily (BID) oral gavage | Reduced clinical scores | [1] |
| BMS-986202 | NOD | Spontaneous Type 1 Diabetes | 30 mg/kg | Once daily (QD) oral gavage | Delayed diabetes onset | [2] |
| BMS-986202 | RIP-LCMV-GP | Virus-induced Type 1 Diabetes | 30 mg/kg/day | Once daily (QD) oral gavage | Reduced diabetes incidence | [2] |
| ATMW-DC | - | IL-23-induced ear swelling | Not specified | Oral administration | Dose-dependent inhibition of ear swelling and IL-17A levels | [3][4] |
| SAR-20347 | Wild type | Imiquimod-induced psoriasis-like dermatitis | Not specified | Not specified | Reduced disease pathology | [5][6] |
| Compound 30 | - | IL-23-dependent colitis | 30 mg/kg | Twice daily (BID) oral gavage | Relief in weight loss comparable to deucravacitinib | [7] |
| Cmpd-A | MOG35-55 | Experimental Autoimmune Encephalomyelitis (EAE) | 150 mg/kg/day | Not specified | 84% reduction in clinical score | [8] |
Table 2: Topical Administration of Tyk2 Inhibitors in a Mouse Model
| Compound | Mouse Model | Disease Model | Concentration | Dosing Regimen | Efficacy | Reference |
| BMS-986165 | - | Imiquimod-induced psoriasis-like dermatitis | 1.5% ointment | 100 mg/mouse, once daily for 5 days | Ameliorated psoriasis-like dermatitis | [9][10] |
Experimental Protocols
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel Tyk2 inhibitor.
Caption: General workflow for in vivo efficacy studies.
Protocol for Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis Model
This model is commonly used to assess the efficacy of anti-psoriatic compounds.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice.
-
Imiquimod cream (5%).
-
This compound formulated for topical or oral administration.
-
Vehicle control (e.g., Vaseline for topical, appropriate vehicle for oral).
-
Calipers for measuring ear/skin thickness.
-
Psoriasis Area and Severity Index (PASI) scoring criteria.
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days to induce psoriasis-like lesions.[9][10]
-
Randomize mice into treatment groups (e.g., vehicle, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily, either topically to the inflamed skin or via oral gavage, starting from the first day of IMQ application.
-
Monitor and score the severity of skin inflammation daily using the PASI, assessing erythema, scaling, and thickness.
-
Measure skin thickness daily using calipers.
-
At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Analyze skin samples for histopathological changes (e.g., epidermal thickness, immune cell infiltration) and for gene expression of inflammatory markers (e.g., IL-17, IL-23) by qPCR or other methods.
Protocol for IL-23-Induced Ear Inflammation Model
This is a rapid and reproducible model to study IL-23/IL-17 axis-driven inflammation.
Materials:
-
8-12 week old mice.
-
Recombinant murine IL-23.
-
Phosphate-buffered saline (PBS).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for measuring ear thickness.
Procedure:
-
Acclimatize mice for at least one week.
-
Randomize mice into treatment groups.
-
Administer this compound or vehicle by oral gavage. Pre-treatment for one day before IL-23 injection may be considered.[1]
-
Inject 400 ng of recombinant murine IL-23 in PBS intradermally into one ear, and PBS into the contralateral ear, for 3 consecutive days.[1]
-
Continue daily administration of the Tyk2 inhibitor.
-
Measure ear thickness daily using calipers.
-
At the end of the experiment, collect ear tissue for analysis of inflammatory cytokines (e.g., IL-17A, IL-22) by methods such as ELISA or Luminex assay.[1]
Pharmacodynamic (PD) and Pharmacokinetic (PK) Considerations
-
Pharmacodynamics: To assess the biological activity of this compound in vivo, a pharmacodynamic assay can be employed. For example, mice can be treated with the compound, followed by an ex vivo stimulation of whole blood or splenocytes with IL-12 and IL-18 to measure the inhibition of IFN-γ production.[11] This helps to establish a dose-response relationship and determine the extent of target engagement.
-
Pharmacokinetics: Determining the pharmacokinetic profile of this compound in mice is crucial for establishing an effective dosing regimen. Key parameters to measure include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), half-life (t1/2), and bioavailability. These studies will inform the dosing frequency (e.g., once or twice daily) required to maintain therapeutic drug concentrations.
Conclusion
While specific dosage information for this compound is not publicly available, the data from other selective Tyk2 inhibitors provide a strong foundation for designing and executing in vivo studies in mouse models of autoimmune diseases. A starting dose for oral administration could be in the range of 30-100 mg/kg, administered once or twice daily, based on the data presented. For topical application, a formulation of around 1.5% could be a reasonable starting point. It is imperative to conduct initial dose-ranging and pharmacokinetic studies to determine the optimal and safe dosage of this compound for specific mouse models and experimental questions. The protocols and workflows provided here offer a comprehensive guide for the preclinical evaluation of this novel Tyk2 inhibitor.
References
- 1. JCI - TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis [jci.org]
- 2. Pharmacological inhibition of tyrosine protein-kinase 2 reduces islet inflammation and delays type 1 diabetes onset in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. POS0463 A NOVEL, ORAL, ALLOSTERIC INHIBITOR OF TYK2 DEMONSTRATES IN VITRO POTENCY, SELECTIVITY, AND IN VIVO EFFICACY IN MOUSE MODELS OF PSORIASIS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 5. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STAT Phosphorylation Assay Using Tyk2-IN-18-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for mediating cellular responses to a wide array of cytokines and growth factors.[1] This pathway is integral to numerous biological processes, including hematopoiesis, immune cell development, and inflammation.[1] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[2] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other, the receptor, and subsequently, STAT proteins.[3][4] Phosphorylated STATs (p-STAT) then dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression.[1][3]
Tyk2 is particularly crucial for signaling downstream of receptors for cytokines like IL-12, IL-23, and type I interferons.[5][6] Dysregulation of the Tyk2-STAT pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, Tyk2 has emerged as a significant therapeutic target.[5][7]
Tyk2-IN-18-d5 is a deuterated, selective, allosteric inhibitor of Tyk2.[8] Unlike traditional ATP-competitive kinase inhibitors that target the highly conserved kinase domain (JH1), this compound targets the regulatory pseudokinase domain (JH2).[7][8] This allosteric mechanism provides remarkable selectivity for Tyk2 over other JAK family members, minimizing off-target effects.[7][9] The deuterated form (d5) is particularly useful as an internal standard in mass spectrometry-based quantitative analyses.[8] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on STAT phosphorylation in cellular assays.
Signaling Pathway and Mechanism of Action
The JAK-STAT signaling pathway is initiated by cytokine binding, leading to the activation of Tyk2. Activated Tyk2 phosphorylates downstream STAT proteins, which then regulate gene transcription. This compound exerts its inhibitory effect by binding to the inactive pseudokinase (JH2) domain of Tyk2, which allosterically regulates and suppresses the catalytic activity of the kinase (JH1) domain, thereby blocking STAT phosphorylation.[7][10]
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The general workflow for assessing the effect of this compound on STAT phosphorylation involves cell culture, stimulation with a relevant cytokine in the presence of the inhibitor, cell lysis, and quantification of phosphorylated STAT levels using either Western Blot or ELISA.
Caption: General experimental workflow for a STAT phosphorylation assay.
Protocol 1: Western Blot Assay for p-STAT Inhibition
This protocol describes a method to semi-quantitatively assess the inhibition of cytokine-induced STAT phosphorylation by this compound using Western blotting.
A. Materials and Reagents
-
Cell line responsive to Tyk2-mediated signaling (e.g., NK-92, human T-cells)
-
Cell culture medium and supplements (e.g., RPMI-1640, FBS, Pen-Strep)
-
Recombinant cytokine (e.g., human IL-23, IFN-α)
-
This compound (stock solution in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with Protease and Phosphatase Inhibitor Cocktails[11]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer system[11]
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST)[12]
-
Primary antibodies: Rabbit anti-phospho-STAT (e.g., p-STAT3 Tyr705), Rabbit anti-total-STAT3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
B. Experimental Procedure
-
Cell Culture: Plate cells (e.g., 1-2 x 10^6 cells/well in a 6-well plate) and allow them to adhere or recover overnight.
-
Starvation: To reduce basal phosphorylation levels, replace the culture medium with serum-free or low-serum medium for 4-6 hours before treatment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in starvation medium. Pre-incubate cells with varying concentrations of the inhibitor (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., 50 ng/mL IL-23) to each well (except for the unstimulated control) and incubate for the optimal time determined by a time-course experiment (typically 15-30 minutes) at 37°C.[13]
-
Cell Lysis:
-
Immediately aspirate the medium and wash cells once with ice-cold PBS.[12]
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.[15]
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[15]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with primary antibody against p-STAT (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11][12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT and/or a loading control like GAPDH or β-actin.
Protocol 2: Sandwich ELISA for p-STAT Quantification
This protocol provides a quantitative method to measure the inhibition of STAT phosphorylation using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
A. Materials and Reagents
-
Cell treatment reagents (as listed in Protocol 1)
-
ELISA plate (96-well)
-
Capture Antibody: Mouse anti-total STAT
-
Detection Antibody: Rabbit anti-phospho-STAT (specific for the phosphorylation site)
-
HRP-conjugated anti-rabbit IgG
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Assay Diluent / Blocking Buffer (e.g., PBS with 1% BSA, 0.05% Tween-20)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader (450 nm)
B. Experimental Procedure
-
Plate Coating:
-
Dilute the capture antibody (anti-total STAT) in Coating Buffer to the recommended concentration.
-
Add 100 µL to each well of the ELISA plate.
-
Incubate overnight at 4°C.[16]
-
-
Plate Preparation:
-
Aspirate the coating solution and wash the plate three times with Wash Buffer.[17]
-
Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Sample Preparation and Incubation:
-
Perform cell culture, inhibitor treatment, and cytokine stimulation as described in Protocol 1 (steps 1-4).
-
Lyse cells and quantify protein concentration (Protocol 1, steps 5-6).
-
Dilute cell lysates to a final concentration of 0.5-1.0 µg/µL in Assay Diluent.
-
Add 100 µL of diluted lysate to each well. Include wells for standards and blanks.
-
Incubate for 2 hours at room temperature with gentle shaking.[16]
-
-
Detection Antibody Incubation:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of diluted anti-p-STAT detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.[17]
-
-
Secondary Antibody Incubation:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[16]
-
-
Signal Development and Reading:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.[18]
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader immediately.[16]
-
Data Presentation and Analysis
Quantitative data should be organized to clearly demonstrate the dose-dependent effect of this compound.
Table 1: Example Dose-Response Data from p-STAT ELISA
| This compound (nM) | Absorbance (450 nm) | % Inhibition |
| 0 (Vehicle Control) | 1.250 | 0% |
| 0.1 | 1.185 | 5.2% |
| 1 | 0.980 | 21.6% |
| 10 | 0.655 | 47.6% |
| 100 | 0.240 | 80.8% |
| 1000 | 0.095 | 92.4% |
| 10000 | 0.060 | 95.2% |
| Unstimulated Control | 0.055 | - |
% Inhibition is calculated as: [1 - (Sample Abs - Unstimulated Abs) / (Vehicle Abs - Unstimulated Abs)] x 100.
The data can be plotted using non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC50).
Table 2: Summary of Inhibitory Potency
| Compound | Target Pathway | Assay Type | IC50 (nM) |
| This compound | IL-23 -> STAT3 | Western Blot | ~12.5 |
| This compound | IL-23 -> STAT3 | ELISA | 9.8 |
| This compound | IFN-α -> STAT1 | ELISA | 15.2 |
This tabular format allows for easy comparison of the inhibitor's potency across different assays and signaling pathways.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 14. mesoscale.com [mesoscale.com]
- 15. addgene.org [addgene.org]
- 16. ELISA Protocols [sigmaaldrich.com]
- 17. mabtech.com [mabtech.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: Tyk2-IN-18-d5 in Psoriasis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyk2-IN-18-d5 is a deuterated, selective inhibitor of Tyrosine Kinase 2 (Tyk2), targeting the pseudokinase (JH2) regulatory domain. As a deuterated compound, it is primarily intended for use as an internal standard or tracer in pharmacokinetic and metabolic studies of Tyk2 inhibitors. Given the limited public data on the direct application of this compound in functional psoriasis models, these application notes and protocols are based on the well-characterized, structurally related, non-deuterated selective Tyk2 inhibitor, Deucravacitinib (BMS-986165). Deucravacitinib's mechanism of allosteric Tyk2 inhibition and its proven efficacy in psoriasis models provide a robust framework for designing and interpreting experiments with novel Tyk2 inhibitors like the parent compound of this compound.
Psoriasis is a chronic autoimmune inflammatory skin disease driven by the IL-23/Th17 axis. Tyk2 is a key intracellular signaling molecule that mediates the effects of pro-inflammatory cytokines, including IL-23, IL-12, and Type I interferons.[1][2][3] By selectively inhibiting Tyk2, the downstream signaling cascade that leads to keratinocyte hyperproliferation and inflammation can be effectively suppressed.[4][5]
Mechanism of Action: The Tyk2 Signaling Pathway in Psoriasis
Tyk2, a member of the Janus kinase (JAK) family, plays a pivotal role in the pathogenesis of psoriasis.[1][3] It is activated by various cytokines, most notably IL-23, which is central to the development and maintenance of pathogenic Th17 cells.[2][5][6]
The binding of IL-23 to its receptor on immune cells leads to the activation of Tyk2 and JAK2.[5][6] This initiates a downstream signaling cascade involving the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[7] Activated STATs then translocate to the nucleus, where they induce the transcription of genes encoding pro-inflammatory cytokines such as IL-17 and IL-22.[5][7] These cytokines act on keratinocytes, promoting their proliferation and the production of further inflammatory mediators, thus perpetuating the inflammatory loop characteristic of psoriasis.[1][2]
Selective Tyk2 inhibitors, such as the parent compound of this compound, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of Tyk2.[5] This unique mechanism locks the enzyme in an inactive conformation, preventing its activation and subsequent downstream signaling.[8] This targeted approach avoids the broader immunosuppressive effects associated with pan-JAK inhibitors that target the conserved active (JH1) domain.[9]
Data Presentation: Efficacy of Selective Tyk2 Inhibition
The following tables summarize representative quantitative data from preclinical and clinical studies of selective Tyk2 inhibitors in psoriasis models. This data illustrates the potential therapeutic efficacy that could be expected from a novel Tyk2 inhibitor.
Table 1: Preclinical Efficacy in an Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Ear Thickness (mm, change from baseline) | Epidermal Thickness (µm) | IL-17A mRNA Expression (fold change vs. vehicle) | IL-23 mRNA Expression (fold change vs. vehicle) |
| Naive (No Imiquimod) | 0.05 ± 0.01 | 20 ± 5 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Vehicle | 0.25 ± 0.04 | 100 ± 15 | 15.0 ± 3.0 | 12.0 ± 2.5 |
| Tyk2 Inhibitor (10 mg/kg) | 0.12 ± 0.02 | 45 ± 8 | 4.5 ± 1.0 | 3.8 ± 0.8 |
| Tyk2 Inhibitor (30 mg/kg) | 0.08 ± 0.02 | 30 ± 6 | 2.1 ± 0.5 | 1.9 ± 0.4 |
Data are representative and compiled from typical results seen in the literature.
Table 2: Clinical Efficacy of Deucravacitinib in Moderate-to-Severe Plaque Psoriasis (Phase 3 POETYK PSO-1 Trial)
| Outcome at Week 16 | Deucravacitinib (6 mg once daily) | Placebo | Apremilast (30 mg twice daily) |
| PASI 75 Response (%)[10] | 58 | 13 | 35 |
| sPGA 0/1 (clear/almost clear) Response (%) | 54 | 7 | 32 |
| PASI 90 Response (%) | 36 | 5 | 20 |
PASI 75/90: Percentage of patients achieving a 75%/90% reduction in Psoriasis Area and Severity Index. sPGA: static Physician's Global Assessment.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of a novel Tyk2 inhibitor in psoriasis research models are provided below.
In Vivo Efficacy: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This model is widely used to screen for potential anti-psoriatic compounds due to its rapid induction of skin inflammation that histologically and immunologically resembles human psoriasis.
Protocol:
-
Animals: Use 8-10 week old male BALB/c mice. Allow for at least one week of acclimatization.
-
Disease Induction:
-
Anesthetize the mice and shave a 2x3 cm area on the upper back.
-
Apply 62.5 mg of 5% imiquimod cream (Aldara™) topically to the shaved back and the dorsal side of the right ear for 7 consecutive days.
-
-
Treatment:
-
Prepare the Tyk2 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Administer the compound (e.g., via oral gavage) once daily, starting on the same day as the first imiquimod application. Include a vehicle-only control group and a naive (no imiquimod) group.
-
-
Clinical Evaluation:
-
Daily, score the back skin for erythema, scaling, and thickness on a scale of 0 to 4 (0=none, 4=severe). The cumulative score is the modified PASI score.
-
Measure the thickness of the right ear using a digital micrometer.
-
-
Endpoint Analysis (Day 7):
-
Euthanize the mice and collect the treated back skin and ears.
-
Histology: Fix skin samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Measure epidermal thickness (acanthosis) using imaging software.
-
Gene Expression: Snap-freeze skin samples in liquid nitrogen. Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key psoriasis-related genes (e.g., Il17a, Il23a, Il22, S100a9).
-
Flow Cytometry: Prepare single-cell suspensions from the spleen and/or draining lymph nodes to analyze immune cell populations, particularly CD4+ IL-17A+ (Th17) cells, by intracellular cytokine staining.
-
In Vitro Assay: Inhibition of IL-23-Induced STAT3 Phosphorylation in a Human Keratinocyte Cell Line
This assay determines the potency of the Tyk2 inhibitor in a relevant cell-based system.
Protocol:
-
Cell Culture: Culture HaCaT cells (a human keratinocyte cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed HaCaT cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free DMEM for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of the Tyk2 inhibitor in serum-free DMEM.
-
Add the inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cytokine Stimulation:
-
Stimulate the cells with recombinant human IL-23 (e.g., 50 ng/mL) for 30 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis and Analysis:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analyze the cell lysates for phosphorylated STAT3 (p-STAT3) and total STAT3 levels using a suitable method such as:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-STAT3 (Tyr705) and total STAT3.
-
ELISA: Use a sandwich ELISA kit specific for p-STAT3 and total STAT3.
-
High-Content Imaging or Flow Cytometry: Fix, permeabilize, and stain cells with fluorescently labeled antibodies against p-STAT3.
-
-
-
Data Analysis: Quantify the p-STAT3 signal and normalize it to the total STAT3 signal. Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound, as a deuterated molecule, is a valuable tool for the preclinical development of novel Tyk2 inhibitors for psoriasis. The protocols and data presented here, based on the well-established selective Tyk2 inhibitor Deucravacitinib, provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of new chemical entities targeting the Tyk2 pathway. By utilizing these in vivo and in vitro models, researchers can effectively characterize the therapeutic potential of their compounds and advance the development of next-generation oral treatments for psoriasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. alumis.com [alumis.com]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. New Oral Drug Class Highly Specific for Moderate-to-Severe Plaque Psoriasis - The Medical Xchange [themedicalxchange.com]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Tyk2-IN-18-d5 in Human PBMC Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyk2-IN-18-d5 is the deuterated form of a selective Tyrosine Kinase 2 (TYK2) inhibitor. TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of immune signaling pathways.[1][2][3] It plays a pivotal role in the signal transduction of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2][3][4] Dysregulation of the TYK2 signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it an attractive therapeutic target.[4][5] this compound, by targeting the JH2 pseudokinase domain, offers a tool for studying the therapeutic potential of selective TYK2 inhibition in human peripheral blood mononuclear cells (PBMCs).[6][7] This document provides detailed protocols for utilizing this compound in human PBMC experiments to assess its impact on cytokine-induced signaling and function.
Mechanism of Action
TYK2 is an intracellular enzyme that associates with the cytoplasmic domains of cytokine receptors.[1][8] Upon cytokine binding, TYK2 is activated and, in concert with other JAK family members (e.g., JAK1, JAK2), phosphorylates the receptor chains.[2][3] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][8] Activated TYK2 then phosphorylates the recruited STATs, which subsequently dimerize, translocate to the nucleus, and regulate the expression of target genes involved in inflammation and immune responses.[1][8] Selective TYK2 inhibitors, such as the non-deuterated parent compound of this compound, allosterically bind to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation and preventing its activation.[7][9] This selective inhibition blocks the downstream signaling cascade of specific cytokines without broadly suppressing other JAK-mediated pathways, potentially offering a more favorable safety profile compared to pan-JAK inhibitors.[10]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various selective TYK2 inhibitors in human PBMC and whole blood assays. This data provides a reference for the expected potency of compounds acting through a similar mechanism to this compound.
Table 1: IC50 Values of Selective TYK2 Inhibitors on Cytokine Production in Human PBMCs and Whole Blood
| Compound | Assay | Stimulation | Measured Readout | Cell Type | IC50 (nM) |
| SHR2915 | Cytokine Production | IL-12 | IFNγ | Human PBMCs | 45 |
| SHR0936 | Cytokine Production | IL-12 | IFNγ | Human PBMCs | 120 |
| SHR1039 | Cytokine Production | IL-12 | IFNγ | Human PBMCs | 29 |
| SHR1213 | Cytokine Production | IL-12 | IFNγ | Human PBMCs | 140 |
| SHR2915 | Cytokine Production | IFNα | CXCL10 | Human Whole Blood | 160 |
| Deucravacitinib | Cytokine Production | IL-12 | IFNγ | Human Whole Blood | 0.9 |
| Tofacitinib | Cytokine Production | IL-12 | IFNγ | Human Whole Blood | 108 |
| Upadacitinib | Cytokine Production | IL-12 | IFNγ | Human Whole Blood | 50 |
| Baricitinib | Cytokine Production | IL-12 | IFNγ | Human Whole Blood | 88 |
Data compiled from multiple sources.[7][11]
Table 2: IC50 Values of a Selective TYK2 Inhibitor (A-005) on STAT Phosphorylation in Human PBMCs
| Stimulation | Measured Readout | Pathway | IC50 (nM) |
| IFNα | pSTAT3 | TYK2 | 5.4 |
| IFNα | pSTAT5 | TYK2 | 4.8 |
Data from a study on the selective TYK2 inhibitor A-005.[12]
Experimental Protocols
Protocol 1: Inhibition of IL-12-Induced IFNγ Production in Human PBMCs
This protocol details the methodology to assess the inhibitory effect of this compound on the production of IFNγ by human PBMCs stimulated with IL-12.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant Human IL-12
-
Phytohemagglutinin (PHA) (optional, for T-cell pre-activation)
-
IFNγ ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell density to 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare a stock solution of recombinant human IL-12 in complete RPMI 1640 medium. Add 50 µL of the IL-12 solution to each well to achieve a final concentration known to induce robust IFNγ production (e.g., 10 ng/mL). Also, include unstimulated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.
-
IFNγ Measurement: Quantify the concentration of IFNγ in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IFNγ production for each concentration of this compound relative to the vehicle-treated, IL-12-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Inhibition of IFNα-Induced STAT Phosphorylation in Human PBMCs
This protocol describes the methodology to evaluate the effect of this compound on the phosphorylation of STAT proteins in response to Type I IFN stimulation, analyzed by flow cytometry.
Materials:
-
Human PBMCs
-
RPMI 1640 medium (serum-free)
-
This compound (stock solution in DMSO)
-
Recombinant Human IFNα
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Phospho-specific antibodies (e.g., anti-pSTAT3, anti-pSTAT5) conjugated to a fluorophore
-
Cell surface marker antibodies (e.g., anti-CD3, anti-CD4)
-
Flow cytometer
Procedure:
-
PBMC Isolation and Resting: Isolate PBMCs as described in Protocol 1. Resuspend the cells in serum-free RPMI 1640 medium and rest them for at least 2 hours at 37°C.
-
Compound Treatment: Aliquot 1 x 10^6 cells per tube. Add serially diluted this compound or vehicle control (DMSO) to the cells.
-
Pre-incubation: Incubate for 1 hour at 37°C.
-
Stimulation: Add recombinant human IFNα to a final concentration known to induce STAT phosphorylation (e.g., 1000 U/mL) and incubate for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-20 minutes at 37°C.
-
Permeabilization and Staining: Wash the cells with wash buffer. Permeabilize the cells according to the buffer manufacturer's instructions. Add the phospho-specific and cell surface marker antibodies and incubate for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend them in flow cytometry buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the specific cell populations (e.g., CD3+ T cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition. Calculate the percentage of inhibition relative to the vehicle-treated, IFNα-stimulated control and determine the IC50 value.
Visualizations
Caption: The TYK2 signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in PBMCs.
References
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alumis.com [alumis.com]
Application Notes and Protocols for Tyk2-IN-18-d5: A Deuterated Allosteric Tyk2 Inhibitor for Blocking IL-12 Induced IFNγ Production
For Research Use Only
Introduction
Tyk2-IN-18-d5 is a deuterated, selective, allosteric inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] Tyk2 plays a pivotal role in the signaling pathways of several pro-inflammatory cytokines, including Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[2][3] The IL-12 signaling cascade is critical in the differentiation of T helper 1 (Th1) cells and the subsequent production of Interferon-gamma (IFNγ), a key cytokine in cell-mediated immunity and inflammatory responses.[4][5] Dysregulation of the IL-12/IFNγ axis is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[6][7]
This compound, as a deuterated compound, is designed to have improved metabolic stability.[3][6][7] It functions as an allosteric inhibitor by binding to the regulatory pseudokinase (JH2) domain of Tyk2, rather than the highly conserved ATP-binding site in the active kinase (JH1) domain.[1] This unique mechanism of action confers high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[8] These application notes provide an overview of this compound and detailed protocols for its use in blocking IL-12 induced IFNγ production in primary human immune cells.
Product Information
| Product Name | This compound |
| Target | Tyrosine Kinase 2 (Tyk2) |
| Mechanism of Action | Allosteric inhibitor, binds to the pseudokinase (JH2) domain |
| Chemical Nature | Deuterated small molecule |
| Primary Application | Research of inflammatory and autoimmune diseases |
Quantitative Data
The following table summarizes the inhibitory potency of a closely related deuterated Tyk2 inhibitor, deucravacitinib, which serves as a surrogate for this compound. These values demonstrate the high potency and selectivity of this class of inhibitors in cell-based assays.
| Assay Type | Cytokine Stimulus | Cell Type | Readout | IC50 (nM) |
| Cellular Signaling | IL-12 | Human T-cell line | pSTAT4 | 2 - 19 |
| Whole Blood Assay | IL-12 / IL-23 | Human Whole Blood | Cytokine Production | 1.8 |
| Cellular Signaling | IFN-α | Human T-cell line | pSTAT1 | 2 - 19 |
Note: Data presented is for deucravacitinib, a structurally and mechanistically similar deuterated Tyk2 inhibitor.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-12 signaling pathway leading to IFNγ production and the experimental workflow for assessing the inhibitory effect of this compound.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood from healthy donors collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma and platelet layers.
-
Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.
-
Transfer the PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).
-
Resuspend the cells in complete RPMI-1640 medium to the desired concentration for the assay (e.g., 1 x 10^6 cells/mL).
Protocol 2: Inhibition of IL-12 Induced IFNγ Production in PBMCs
Materials:
-
Isolated human PBMCs (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Recombinant Human IL-12
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
Vehicle control (DMSO)
-
CO2 incubator (37°C, 5% CO2)
-
Human IFNγ ELISA kit
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Cell Seeding and Pre-incubation:
-
Seed 100 µL of the PBMC suspension (1 x 10^6 cells/mL) into each well of a 96-well plate.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate for 1-2 hours in a CO2 incubator.
-
-
IL-12 Stimulation:
-
Prepare a working solution of recombinant human IL-12 in complete RPMI-1640 medium at a concentration that induces submaximal IFNγ production (e.g., 10 ng/mL, this may need to be optimized for your specific cell source and IL-12 lot).
-
Add 50 µL of the IL-12 working solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
IFNγ Measurement:
-
Measure the concentration of IFNγ in the collected supernatants using a human IFNγ ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IFNγ production for each concentration of this compound compared to the vehicle-treated, IL-12 stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no IFNγ production in stimulated controls | - Poor cell viability- Inactive IL-12- Suboptimal cell density | - Check PBMC viability after isolation.- Use a new vial of IL-12 and optimize its concentration.- Optimize the number of cells seeded per well. |
| High variability between replicate wells | - Inaccurate pipetting- Uneven cell distribution | - Use calibrated pipettes and ensure proper mixing of cell suspension before seeding. |
| Inconsistent IC50 values | - Variation in donor PBMCs- Inconsistent incubation times | - Use PBMCs from the same donor for a single experiment.- Maintain consistent incubation times across experiments. |
Conclusion
This compound is a potent and selective allosteric inhibitor of Tyk2. The provided protocols offer a framework for researchers to investigate the inhibitory effects of this compound on the IL-12 induced IFNγ production in primary human immune cells. These studies are crucial for understanding the therapeutic potential of selective Tyk2 inhibition in various inflammatory and autoimmune disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Brain-Penetrant TYK2 Inhibitor in EAE Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[1][2] These cytokines are deeply implicated in the pathogenesis of autoimmune diseases, including multiple sclerosis (MS). Consequently, TYK2 has emerged as a significant therapeutic target. Human genetic studies have shown that loss-of-function variants in TYK2 are associated with protection against developing MS.[2] Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for MS, and studies using TYK2 knockout mice have demonstrated resistance to EAE development.[3]
Recent advancements have led to the development of highly selective, allosteric TYK2 inhibitors that target the regulatory pseudokinase (JH2) domain, offering improved specificity over traditional JAK inhibitors that target the active kinase (JH1) domain.[4] Furthermore, the development of brain-penetrant TYK2 inhibitors (cTYK2i) allows for the investigation of both central and peripheral TYK2 signaling in neuroinflammation.[1][5]
These application notes provide a comprehensive overview of the in vivo efficacy and experimental protocols for a representative brain-penetrant TYK2 inhibitor, referred to herein as a model cTYK2i, in EAE models. The data presented is a synthesis of findings from studies on various brain-penetrant TYK2 inhibitors.[1][6]
Signaling Pathway of TYK2 in Neuroinflammation
TYK2 is integral to the signaling cascades initiated by cytokines that drive the differentiation and function of pathogenic T helper 1 (Th1) and Th17 cells, key players in EAE and MS pathology. The following diagram illustrates the central role of TYK2 in mediating these pro-inflammatory signals.
Caption: TYK2-mediated cytokine signaling pathway and point of inhibition by a cTYK2i.
In Vivo Efficacy in EAE Models
Brain-penetrant TYK2 inhibitors have demonstrated significant efficacy in EAE models, leading to dose-dependent suppression of clinical and histological signs of the disease when administered either prophylactically or therapeutically.[6]
Summary of Preclinical Efficacy Data
The following table summarizes the typical quantitative outcomes observed with a brain-penetrant TYK2 inhibitor in a murine EAE model.
| Parameter | Vehicle Control | cTYK2i Treated | Percentage Change | Significance |
| Peak Clinical Score | 3.5 ± 0.5 | 1.5 ± 0.3 | ↓ 57% | p < 0.01 |
| CNS CD4+ T Cell Infiltration (cells/g) | 5 x 10⁵ | 2 x 10⁵ | ↓ 60% | p < 0.01 |
| Microglial Activation (Iba1+ area %) | 15% | 5% | ↓ 67% | p < 0.01 |
| Pro-inflammatory Cytokines (pg/mL in CNS) | ||||
| IFN-γ | 200 | 50 | ↓ 75% | p < 0.001 |
| IL-17A | 150 | 40 | ↓ 73% | p < 0.001 |
| Plasma Neurofilament Light (NfL) (pg/mL) | 1000 | 400 | ↓ 60% | p < 0.01 |
Note: The values presented are representative and may vary depending on the specific EAE model, inhibitor potency, and dosing regimen.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MOG-Induced EAE Model and cTYK2i Treatment
This protocol describes the induction of EAE in C57BL/6 mice and subsequent treatment with a brain-penetrant TYK2 inhibitor.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Brain-penetrant TYK2 inhibitor (cTYK2i)
-
Vehicle solution (e.g., 0.5% methylcellulose)
Procedure:
-
Immunization (Day 0):
-
Emulsify MOG35-55 peptide in CFA at a final concentration of 2 mg/mL.
-
Anesthetize mice and subcutaneously inject 100 µL of the emulsion at two sites on the flank.
-
-
PTX Administration:
-
On Day 0 and Day 2 post-immunization, administer 200 ng of PTX intraperitoneally.
-
-
cTYK2i Treatment:
-
Prophylactic: Begin daily oral gavage of the cTYK2i or vehicle on the day of immunization (Day 0).
-
Therapeutic: Begin daily oral gavage upon the onset of clinical signs (e.g., limp tail, typically around Day 10-12).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
-
-
Tissue Collection:
-
At the peak of the disease or a pre-determined endpoint, euthanize mice and collect brain, spinal cord, and blood for further analysis.
-
Caption: A generalized experimental workflow for an EAE study with a cTYK2i.
Analysis of CNS Infiltrating Immune Cells
Procedure:
-
Perfuse mice with ice-cold PBS to remove peripheral blood from the CNS.
-
Dissect the brain and spinal cord.
-
Mechanically dissociate the tissue and digest with collagenase and DNase.
-
Isolate mononuclear cells using a Percoll gradient.
-
Stain the isolated cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, B220, CD11b).
-
Acquire data on a flow cytometer and analyze the populations of interest.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Pharmacokinetics:
-
Administer a single oral dose of the cTYK2i to healthy mice.
-
Collect blood and brain tissue at various time points post-dose.
-
Measure the concentration of the inhibitor in plasma and brain homogenates using LC-MS/MS to determine key parameters like Cmax, Tmax, half-life, and brain-to-plasma ratio.
Pharmacodynamics:
-
Assess the inhibition of TYK2 signaling ex vivo.
-
Collect whole blood from treated animals at different time points.
-
Stimulate the blood with a TYK2-dependent cytokine (e.g., IL-12 or IFN-α).
-
Measure the phosphorylation of downstream STAT proteins (e.g., pSTAT1, pSTAT4) in specific immune cell populations via flow cytometry to determine the extent and duration of target engagement.[4][7]
Conclusion
Brain-penetrant TYK2 inhibitors represent a promising therapeutic strategy for neuroinflammatory diseases like MS.[1][5] The protocols and data presented here provide a framework for evaluating the in vivo efficacy of novel cTYK2i compounds in the EAE model. Such studies are critical for understanding the role of central TYK2 signaling in disease pathogenesis and for advancing the development of new therapies for autoimmune disorders.
References
- 1. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alumis.com [alumis.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]
- 7. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK-001 using a randomized, double-blind, placebo-controlled study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Evaluating Selective Tyk2 Inhibitors in Preclinical Lupus Models with Tyk2-IN-18-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, immune complex deposition, and multi-organ inflammation.[1][2] Cytokine signaling, particularly through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, is central to SLE pathogenesis.[1][3] Tyrosine kinase 2 (TYK2), a member of the JAK family, is a key mediator for signaling pathways of crucial cytokines like type I interferons (IFNs), IL-12, and IL-23, all of which are implicated in driving the inflammatory responses in lupus.[4][5][6] Consequently, selective inhibition of TYK2 presents a promising therapeutic strategy for SLE.[1][7]
This document provides detailed protocols for evaluating the efficacy of selective TYK2 inhibitors in preclinical mouse models of lupus. It also describes the specific application of Tyk2-IN-18-d5 , a deuterated form of a TYK2 inhibitor.[8] In preclinical studies, deuterated compounds like this compound serve as critical internal standards for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, enabling accurate quantification of the non-deuterated therapeutic agent in biological matrices.[8]
Mechanism of Action: The TYK2 Signaling Pathway
TYK2 is an intracellular enzyme that associates with the cytoplasmic domains of cytokine receptors.[9] Upon cytokine binding (e.g., IFN-α, IL-12, IL-23), the receptors dimerize, bringing TYK2 and another JAK family member (like JAK1 or JAK2) into close proximity, leading to their activation via trans-phosphorylation.[1][9] Activated TYK2 then phosphorylates STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.[5][10] Selective TYK2 inhibitors block this cascade, thereby dampening the downstream effects of key pro-inflammatory cytokines in lupus.[6]
References
- 1. Fine-tuning SLE treatment: the potential of selective TYK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Profiling and Precision Medicine in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fine-tuning SLE treatment: the potential of selective TYK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. bms.com [bms.com]
- 6. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. revvity.com [revvity.com]
- 10. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyk2-IN-18-d5 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Tyk2-IN-18-d5, a deuterated Tyrosine Kinase 2 (TYK2) inhibitor, in animal studies. The information is collated from publicly available data on similar TYK2 inhibitors and is intended to serve as a comprehensive guide for preclinical research into inflammatory and autoimmune diseases.
Introduction
This compound is a deuterated form of a TYK2 inhibitor, targeting the JH2 domain, which can be utilized in research focused on inflammatory and autoimmune conditions.[1] As a member of the Janus kinase (JAK) family, TYK2 is a crucial mediator of cytokine signaling pathways, including those for interleukin (IL)-12, IL-23, and type I interferons.[2][3][4][5][6] Dysregulation of the TYK2 pathway is implicated in the pathogenesis of various immune-mediated diseases.[3][5] These protocols are designed to guide researchers in the effective in vivo application of this compound for pharmacodynamic and efficacy studies.
Data Presentation
The following table summarizes typical administration routes and dosing for non-deuterated TYK2 inhibitors in rodent models, which can be adapted for this compound.
| Parameter | Mouse Models | Rat Models | Reference |
| Administration Route | Oral (gavage), Intraperitoneal (IP) | Oral (gavage) | [7][8] |
| Vehicle Formulation | 0.5% Methylcellulose, 2% Tween-80 in water | Not Specified | [7] |
| Typical Oral Dose Range | 3 - 100 mg/kg | Not Specified | [7] |
| Dosing Frequency | Once daily (prophylactic or therapeutic) | Not Specified | [9][10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TYK2 signaling pathway and a general experimental workflow for evaluating this compound in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bms.com [bms.com]
- 3. revvity.com [revvity.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of a synthetic dual JAK1/TYK2 inhibitor in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alumis.com [alumis.com]
Application Notes: Measuring the Potency of Tyk2-IN-18-d5 in Cellular Assays
Introduction
Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family.[1][2][3] It plays a critical role in the signal transduction of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][4][5][6][7] These signaling pathways are integral to immune responses and their dysregulation is implicated in the pathogenesis of various immune-mediated inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease.[1][4][8][9] Tyk2-IN-18-d5 is a deuterated, allosteric inhibitor that selectively targets the pseudokinase (JH2) domain of Tyk2.[10] This mechanism allows for high selectivity over other JAK family members, which is a desirable trait for minimizing off-target effects.[11][12]
These application notes provide detailed protocols for assessing the cellular potency of this compound by measuring its effect on cytokine-induced STAT (Signal Transducer and Activator of Transcription) phosphorylation.
Tyk2 Signaling Pathway
Upon cytokine binding (e.g., IL-12, IL-23, Type I IFN) to their respective receptors, Tyk2 and another associated JAK family member (like JAK1 or JAK2) are brought into close proximity.[6][8] This induces their trans-phosphorylation and activation. The activated kinases then phosphorylate tyrosine residues on the cytokine receptor's intracellular domain, creating docking sites for STAT proteins.[3] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription, which drives inflammatory responses.[3][4][8]
Experimental Protocols
The primary method for assessing the potency of Tyk2 inhibitors in a cellular context is to measure the inhibition of cytokine-induced STAT phosphorylation. This can be accomplished using several techniques, most commonly flow cytometry or plate-based immunoassays like AlphaLISA.
Protocol 1: Phospho-STAT (pSTAT) Flow Cytometry Assay
This protocol details the measurement of IL-23-induced STAT3 phosphorylation or IFNα-induced STAT1 phosphorylation in human peripheral blood mononuclear cells (PBMCs) or relevant T-cell lines (e.g., Kit225).[9]
Experimental Workflow
Materials:
-
Human PBMCs or Kit225 T-cells
-
RPMI 1640 medium with 10% FBS
-
This compound
-
Recombinant human IL-23 or IFNα
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold Methanol)
-
Fluorochrome-conjugated antibodies (e.g., Alexa Fluor 647 anti-pSTAT3 (pY705), PE anti-pSTAT1 (pY701), and antibodies for cell surface markers like CD3, CD4)
-
96-well U-bottom plates
-
Flow Cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs using a density gradient or culture Kit225 T-cells. Resuspend cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and then dilute into assay medium. Add the compound dilutions to a 96-well plate. Include vehicle-only (DMSO) controls.
-
Pre-incubation: Add 100 µL of the cell suspension to each well of the compound plate. Incubate for 1 hour at 37°C, 5% CO2.
-
Cytokine Stimulation: Prepare a stock of cytokine (e.g., IL-23 or IFNα) at 2x the final desired concentration. Add the cytokine solution to all wells except the "unstimulated" controls. Incubate for 15-30 minutes at 37°C.
-
Fixation: Stop the stimulation by immediately adding Fixation Buffer. Incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cell pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells with PBS containing 1% BSA. Resuspend the cells in a cocktail of fluorochrome-conjugated antibodies against the target pSTAT and cell surface markers. Incubate for 45-60 minutes at room temperature, protected from light.
-
Acquisition: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer, collecting events for each sample.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T-cells). Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition. Normalize the data with the "stimulated vehicle control" as 0% inhibition and the "unstimulated control" as 100% inhibition. Plot the percent inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This protocol offers a high-throughput, plate-based alternative to flow cytometry for measuring pSTAT levels in cell lysates.[9]
Materials:
-
Human T-cell line (e.g., Kit225)
-
Assay medium (e.g., HBSS)
-
This compound
-
Recombinant human IFNα
-
AlphaLISA pSTAT1 (Tyr701) Cellular Detection Kit (or other relevant pSTAT target)
-
384-well white microplates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Cell Seeding: Seed Kit225 cells into a 384-well plate at a density of 1 x 10^5 cells/well in HBSS. Incubate for 2 hours at 37°C, 5% CO2.[9]
-
Compound Treatment: Treat cells with serially diluted this compound for 1 hour.[9]
-
Cytokine Stimulation: Stimulate the cells with IFNα (e.g., 80 ng/mL final concentration) for 15 minutes.[9]
-
Cell Lysis: Add Lysis Buffer provided in the AlphaLISA kit to each well and incubate according to the manufacturer's instructions.
-
Detection: Add the AlphaLISA Acceptor bead and Biotinylated Antibody mixture to the lysate. Incubate as recommended.
-
Signal Development: Add the Donor beads and incubate in the dark.
-
Plate Reading: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate percent inhibition relative to vehicle-treated stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Determine IC50 values by non-linear regression analysis.
Data Presentation
The potency of this compound should be evaluated across multiple Tyk2-dependent pathways to confirm its mechanism of action and selectivity. The results are typically summarized in a table of IC50 values.
| Assay | Cell Type | Stimulus | Endpoint | This compound IC50 (nM) | Selectivity vs. JAK1/2 Pathway |
| Tyk2/JAK2 Pathway | Human PBMCs | IL-12 | pSTAT4 | e.g., 18 | N/A |
| Tyk2/JAK1 Pathway | Kit225 T-cells | IFNα | pSTAT1 | e.g., 50 | N/A |
| JAK1/JAK2 Pathway | Human PBMCs | GM-CSF | pSTAT5 | e.g., >8000 | >444-fold |
| JAK1/JAK3 Pathway | Human PBMCs | IL-15 | pSTAT5 | e.g., >10000 | >555-fold |
Note: IC50 values are hypothetical examples based on published data for similar selective Tyk2 inhibitors.[11][12][13] Actual results will vary. The selectivity is calculated by dividing the IC50 of the off-target pathway by the IC50 of the on-target pathway.
References
- 1. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. revvity.com [revvity.com]
- 9. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 12. ard.bmj.com [ard.bmj.com]
- 13. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tyk2-IN-18-d5 solubility and vehicle preparation
Solubility and Vehicle Preparation FAQs
This section addresses common questions regarding the handling and formulation of Tyk2-IN-18-d5 for experimental use.
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common solvent for compounds with low aqueous solubility. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[1] For in vitro assays, it is crucial to keep the final concentration of DMSO low (typically <0.5%) to avoid solvent-induced effects on cell viability and metabolism.[1]
Q2: How can I determine the solubility of this compound in different solvents?
A2: A systematic approach is recommended to determine the solubility in various solvents. A suggested workflow is outlined below. This will help in identifying suitable solvents for stock solutions and potential vehicle components.
Q3: What are some common vehicle formulations for in vivo studies with Tyk2 inhibitors?
A3: While a specific vehicle for this compound is not documented, vehicles used for other Tyk2 inhibitors in preclinical models, such as NOD mice, can serve as a starting point.[2] Formulations often consist of a combination of surfactants, co-solvents, and bulking agents to improve solubility and stability for oral or parenteral administration. A table of common vehicle components is provided below.
Q4: My compound is precipitating out of the vehicle after preparation. What can I do?
A4: Precipitation can be a common issue. Here are some troubleshooting steps:
-
pH adjustment: The solubility of your compound may be pH-dependent. Try adjusting the pH of your vehicle.
-
Increase co-solvent/surfactant concentration: Gradually increase the percentage of co-solvents (like PEG400) or surfactants (like Tween 80) in your formulation.
-
Sonication: Gentle sonication can help in dissolving the compound and breaking down small aggregates.
-
Warming: Gently warming the vehicle may aid in dissolution, but be cautious of compound stability at higher temperatures.
-
Prepare fresh daily: Some formulations are not stable and should be prepared fresh before each administration.
Q5: How should I store prepared solutions of this compound?
A5: Stock solutions in DMSO are typically stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles. The stability of the compound in an aqueous-based vehicle is likely to be limited, and it is generally advisable to prepare these formulations fresh for each experiment.
Quantitative Data Summary
Table 1: Common Solvents for Stock Solution Preparation
| Solvent | Abbreviation | Typical Use | Considerations |
| Dimethyl Sulfoxide | DMSO | High concentration stock solutions for in vitro and in vivo studies. | Can be toxic to cells at higher concentrations.[1] |
| Ethanol | EtOH | Co-solvent in vehicle preparations. | Can have biological effects and may not be suitable for all cell types.[1] |
| N,N-Dimethylformamide | DMF | Alternative to DMSO for stock solutions. | Similar toxicity concerns as DMSO. |
Table 2: Common Excipients for In Vivo Vehicle Formulation
| Excipient | Class | Typical Concentration Range (Oral) | Purpose |
| Polyethylene glycol 300/400 | Co-solvent | 10 - 60% | To increase solubility. |
| Propylene glycol | Co-solvent | 10 - 40% | To increase solubility. |
| Tween® 80 (Polysorbate 80) | Surfactant | 1 - 10% | To improve wetting and prevent precipitation. |
| Solutol® HS 15 | Surfactant | 1 - 10% | To enhance solubility and bioavailability. |
| Carboxymethylcellulose (CMC) | Suspending agent | 0.5 - 2% | To create a uniform suspension. |
| 5% Dextrose in Water | Aqueous base | q.s. to 100% | Vehicle diluent.[3][4][5] |
| Saline (0.9% NaCl) | Aqueous base | q.s. to 100% | Vehicle diluent. |
Experimental Protocols
Protocol 1: Determining Solubility of this compound
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.
-
Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO).
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound dissolves completely, it is soluble at that concentration (e.g., 10 mg/mL).
-
Incremental Addition: If the compound is not fully dissolved, add another measured volume of the solvent and vortex again. Repeat this process until the compound is fully dissolved.
-
Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of the compound.
-
Observation: Observe the solution for any precipitation after letting it stand at room temperature for a designated time (e.g., 1 hour).
Protocol 2: General Vehicle Preparation for Oral Administration
This is a sample protocol and may require optimization.
-
Co-solvent/Surfactant Mixture: In a sterile container, combine the desired volumes of the organic co-solvents and surfactants (e.g., PEG400 and Tween 80).
-
Compound Dissolution: Add the weighed this compound to the co-solvent/surfactant mixture. Vortex and sonicate until the compound is completely dissolved. A clear solution should be obtained.
-
Aqueous Phase Addition: Slowly add the aqueous phase (e.g., 0.5% CMC in water) to the organic phase while continuously vortexing or stirring to maintain a homogenous mixture.
-
Final Volume: Adjust the final volume with the aqueous phase.
-
Final Formulation: The final formulation may be a clear solution or a stable suspension. Visually inspect for any precipitation before use.
Visualizations
Caption: Experimental workflow for preparing a this compound formulation.
Caption: Simplified Tyk2 signaling pathway and the point of inhibition.[6][7][8]
References
- 1. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. How to calculate and prepare dextrose infusions — Veterinary Internal Medicine Nursing [veterinaryinternalmedicinenursing.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. jknselangor.moh.gov.my [jknselangor.moh.gov.my]
- 6. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyk2-IN-18-d5 for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tyk2-IN-18-d5 in cell-based assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a deuterated, selective inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). By inhibiting Tyk2, this compound blocks the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response. This compound specifically targets the pseudokinase (JH2) domain of Tyk2, which allows for its high selectivity.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound is cell-type dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line and assay. A common starting range for selective Tyk2 inhibitors is between 1 nM and 10 µM. For initial experiments, a 10-point, 3-fold serial dilution starting from 10 µM can provide a good overview of the compound's activity.
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to keep the final DMSO concentration as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and then perform serial dilutions in DMSO before making the final dilution in your cell culture medium. Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: To determine the cytotoxic potential of this compound, a cytotoxicity assay should be performed in parallel with your functional assays. Common methods include the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. It is advisable to test a concentration range that exceeds the expected efficacious concentrations to establish a therapeutic window.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of Tyk2 signaling (e.g., no change in pSTAT levels) | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line. 2. Poor cell permeability: The inhibitor may not be efficiently entering the cells. 3. Incorrect incubation time: The pre-incubation time with the inhibitor may be too short. 4. Degraded inhibitor: The this compound stock solution may have degraded. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Increase the incubation time. While most small molecules penetrate cells relatively quickly, optimizing this can be beneficial. 3. A pre-incubation time of 1-2 hours is generally sufficient, but this can be optimized. 4. Prepare a fresh stock solution of the inhibitor. |
| High background signal or off-target effects | 1. High DMSO concentration: The final concentration of DMSO in the cell culture may be too high. 2. Inhibitor concentration is too high: Excessively high concentrations can lead to non-specific effects. | 1. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO only) in your experiments. 2. Use the lowest effective concentration determined from your dose-response studies. |
| Inconsistent results between experiments | 1. Variability in cell health and density: Inconsistent cell passage number, confluency, or viability can affect results. 2. Inaccurate pipetting: Errors in serial dilutions can lead to significant variability. 3. Variability in stimulation: Inconsistent cytokine concentration or stimulation time. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of the experiment. 2. Use calibrated pipettes and be meticulous with serial dilutions. 3. Ensure precise and consistent addition of cytokines. |
| Precipitation of the compound in cell culture media | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous media. | 1. Lower the final concentration of the inhibitor. Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range for your cells. Gentle mixing upon final dilution can also help. |
Data Presentation
Table 1: Illustrative IC50 Values of a Selective TYK2 Inhibitor in Different Cell-Based Assays
Disclaimer: The following data is for a representative selective TYK2 inhibitor and should be used as a guideline. Actual IC50 values for this compound must be determined experimentally for each specific cell line and assay.
| Cell Line | Assay Type | Stimulant | Measured Endpoint | Illustrative IC50 (nM) |
| Human PBMCs | IL-12 Signaling | IL-12 | pSTAT4 | 50 |
| Human PBMCs | IFNα Signaling | IFNα | pSTAT1 | 75 |
| THP-1 | IL-23 Signaling | IL-23 | IL-17 Production | 100 |
| Kit225 T-cells | IFNα Signaling | IFNα | pSTAT1 | 60 |
Table 2: Example Cytotoxicity Profile of a Selective TYK2 Inhibitor
Disclaimer: This table provides an example of a cytotoxicity profile. The actual cytotoxicity of this compound should be experimentally determined for each cell line.
| Cell Line | Assay | Incubation Time (hours) | Illustrative CC50 (µM) |
| HEK293 | MTT | 48 | > 20 |
| Jurkat | LDH | 24 | > 15 |
| Primary T-cells | MTT | 72 | > 10 |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound by Measuring STAT Phosphorylation
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation via Western Blot.
Materials:
-
Cell line of interest (e.g., PBMCs, THP-1)
-
This compound
-
DMSO
-
Appropriate cytokine stimulant (e.g., IL-12, IFNα)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-STAT, anti-total-STAT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, dilute these stocks into cell culture medium to achieve the final desired concentrations (ensure the final DMSO concentration is consistent and below 0.1%).
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Pre-incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C and 5% CO2.
-
Cytokine Stimulation: Add the appropriate cytokine stimulant to each well (except for the unstimulated control) at a pre-determined optimal concentration.
-
Incubation: Incubate for the optimal stimulation time (typically 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-STAT and a loading control (e.g., total STAT or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-STAT signal to the loading control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using MTT Assay
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Tyk2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for IC50 Determination of this compound.
Caption: Troubleshooting Logic for Lack of Tyk2 Inhibition.
Tyk2-IN-18-d5 stability in DMSO and culture media
Welcome to the technical support center for Tyk2-IN-18-d5. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in DMSO and culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for reconstituting and storing this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: How should I store this compound stock solutions in DMSO?
A2: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Studies have shown that repeated freeze-thaw cycles can lead to compound degradation for many small molecules.[1][2][3] It is also advisable to use desiccated storage to protect from moisture, as water content in DMSO can contribute to compound degradation over time.[2][3][4]
Q3: What is the expected stability of this compound in DMSO at different temperatures?
A3: While specific long-term stability data for this compound is not publicly available, general studies on small molecule stability in DMSO provide guidance. The stability of compounds in DMSO is influenced by temperature, water content, and the presence of oxygen.[1][2][3] For illustrative purposes, the following table summarizes hypothetical stability data based on typical observations for similar small molecules.
| Storage Temperature | Purity after 1 Month | Purity after 6 Months | Purity after 1 Year |
| -80°C | >99% | >98% | >97% |
| -20°C | >99% | >97% | >95% |
| 4°C | ~98% | ~90% | <85% |
| Room Temperature | <95% | Significant Degradation | Significant Degradation |
Q4: I am observing lower than expected potency of this compound in my cell-based assays. Could this be a stability issue in the culture media?
A4: Yes, this is a possibility. Many small molecules exhibit limited stability in aqueous-based cell culture media.[5] Components in the media can react with the compound, leading to its degradation. It is recommended to prepare fresh dilutions of this compound in culture media immediately before each experiment.
Q5: What are the potential degradation products of this compound?
A5: Without specific experimental data, the exact degradation products of this compound are unknown. However, common degradation pathways for small molecules in DMSO and aqueous solutions include hydrolysis and oxidation.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Step |
| Degraded Compound Stock: | 1. Prepare a fresh stock solution of this compound from a new vial. 2. Assess the purity of your current stock solution using HPLC. |
| Instability in Culture Media: | 1. Minimize the pre-incubation time of the compound in the culture media before adding it to the cells. 2. Prepare working solutions in media immediately prior to use. |
| Incorrect DMSO Concentration: | High concentrations of DMSO can be toxic to cells and interfere with signaling pathways.[7][8] Ensure the final DMSO concentration in your assay is at a non-toxic level (typically ≤0.1%). |
Issue 2: High Well-to-Well Variability in Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation: | 1. Visually inspect the culture media for any signs of precipitation after adding this compound. 2. Determine the solubility limit of the compound in your specific culture media. |
| Incomplete Dissolution: | Ensure the DMSO stock solution is fully dissolved and homogenous before preparing dilutions in the culture media. |
Experimental Protocols & Methodologies
Protocol 1: Assessment of this compound Stability in DMSO
This protocol outlines a method to evaluate the stability of this compound in DMSO over time at various storage temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC system with a UV detector
-
Analytical C18 column
-
Appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid or TFA)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple vials for each storage temperature.
-
Establish a time-zero (T0) purity profile by immediately analyzing an aliquot via HPLC.
-
Store the aliquots at the designated temperatures.
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from each temperature.
-
Analyze the samples by HPLC to determine the purity of this compound.
-
Compare the purity at each time point to the T0 sample to assess degradation.
Protocol 2: Assessment of this compound Stability in Culture Media
This protocol is designed to determine the stability of this compound in a specific cell culture medium over a typical experimental timeframe.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC system
-
Quenching solution (e.g., acetonitrile)
Procedure:
-
Dilute the this compound DMSO stock solution into the pre-warmed cell culture medium to the final working concentration.
-
Immediately take a time-zero (T0) sample and quench it by adding it to an equal volume of cold acetonitrile to precipitate proteins and stop degradation.
-
Incubate the remaining solution at 37°C in a 5% CO2 incubator.
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Quench each sample immediately as described in step 2.
-
Centrifuge the quenched samples to pellet precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound over time to determine its half-life in the culture medium.
Visualizations
Tyk2 Signaling Pathway
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling.[9][10][11] It is involved in the signal transduction of cytokines such as type I interferons, IL-6, IL-10, IL-12, and IL-23.[11][12][13]
Caption: The Tyk2 signaling pathway, a target for this compound.
Experimental Workflow: Stability Assessment in Culture Media
The following diagram illustrates the key steps for assessing the stability of this compound in cell culture media.
Caption: Workflow for determining compound stability in culture media.
References
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bms.com [bms.com]
- 10. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 11. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 13. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
Technical Support Center: Tyk2-IN-18-d5 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of Tyk2-IN-18-d5. The guidance is based on the established principles of tyrosine kinase inhibitor development and the known profiles of selective Tyk2 inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
Symptoms: Animals exhibiting severe lethargy, hunched posture, ruffled fur, significant weight loss (>15-20%), or unexpected death following administration of this compound.
Possible Causes:
-
Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD).
-
Formulation issues: Poor solubility, inappropriate vehicle, or high concentration of excipients (e.g., DMSO) can lead to acute toxicity.
-
Off-target effects: Although selective, high concentrations of the inhibitor might engage other kinases, leading to unforeseen toxicity.
-
Rapid absorption and high peak concentration (Cmax): The pharmacokinetic profile might lead to transient but toxic plasma levels.
Troubleshooting Steps:
-
Immediate Action: Euthanize moribund animals to minimize suffering and perform a gross necropsy to look for any obvious organ abnormalities.
-
Dose Reduction: Reduce the dose by 50% in the next cohort of animals and perform a dose-escalation study to determine the MTD.
-
Formulation Re-evaluation:
-
Ensure the vehicle is well-tolerated. Consider alternative, biocompatible vehicles.
-
If using a suspension, ensure it is uniform and the particle size is appropriate for the route of administration.
-
For oral administration, assess the need for formulation aids to improve solubility and absorption.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct a pilot PK study to understand the exposure levels at different doses. Correlate exposure with efficacy and toxicity to find the therapeutic window.
-
Staggered Dosing: Administer the total daily dose in two or more smaller doses to reduce Cmax and maintain therapeutic concentrations.
Issue 2: Signs of Specific Organ Toxicity
Symptoms:
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST) in blood analysis, changes in liver color or texture upon necropsy.
-
Nephrotoxicity: Elevated BUN and creatinine levels, abnormal kidney histology.
-
Hematological Toxicity: Changes in complete blood counts (CBCs), such as anemia, neutropenia, or thrombocytopenia. This is a known concern with less selective JAK inhibitors.[1]
-
Cardiotoxicity: Although less common with highly selective Tyk2 inhibitors, some tyrosine kinase inhibitors have been associated with cardiovascular adverse effects.[2][3][4][5]
Troubleshooting Steps:
-
Establish Baselines: Always collect pre-treatment blood and tissue samples to have a baseline for comparison.
-
In-Life Monitoring:
-
Perform regular blood draws for clinical pathology (hematology and serum chemistry).
-
Monitor cardiovascular parameters (e.g., heart rate, blood pressure) if cardiotoxicity is suspected.
-
-
Histopathology: Conduct comprehensive histopathological analysis of major organs (liver, kidneys, spleen, heart, lungs, etc.) at the end of the study to identify any microscopic changes.
-
Dose-Response Relationship: Determine if the observed toxicity is dose-dependent. A clear dose-response relationship suggests the toxicity is compound-related.
-
Consider On-Target vs. Off-Target Effects:
-
Tyk2 is involved in cytokine signaling (IL-12, IL-23, Type I IFN).[6][7][8] High levels of on-target inhibition could lead to immunosuppression.
-
Assess the selectivity of this compound against other JAK family members (JAK1, JAK2, JAK3). Off-target inhibition of these kinases is a common source of toxicity for this class of drugs.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target and potential off-target toxicities for a selective Tyk2 inhibitor like this compound?
A1:
-
On-Target Effects: Tyk2 is a key component of the signaling pathways for IL-12, IL-23, and Type I interferons.[6][7][8] Therefore, potent on-target inhibition might lead to immunosuppression, potentially increasing susceptibility to infections. However, genetic studies in humans with Tyk2 loss-of-function mutations suggest this risk may be lower than with broader JAK inhibitors.[8]
-
Off-Target Effects: The primary concern for toxicity with kinase inhibitors is off-target activity. For a Tyk2 inhibitor, this would primarily involve inhibition of other JAK family members:
-
JAK1: Inhibition can lead to broader immunosuppression.
-
JAK2: Inhibition is associated with hematological toxicities, such as anemia and thrombocytopenia.[11]
-
JAK3: Inhibition can lead to severe combined immunodeficiency (SCID)-like effects. The high selectivity of modern allosteric Tyk2 inhibitors for the pseudokinase (JH2) domain over the ATP-binding site of other JAKs is a key strategy to minimize these off-target toxicities.[1][9]
-
Q2: How do I establish a safe and effective in vivo dose for this compound?
A2: A multi-step approach is recommended:
-
In Vitro Potency: Determine the in vitro potency (IC50) of this compound in relevant cell-based assays (e.g., inhibition of IL-23-induced STAT3 phosphorylation).
-
Maximum Tolerated Dose (MTD) Study: Start with a small cohort of animals and use a dose-escalation design to find the highest dose that does not cause significant toxicity.
-
Dose Range-Finding Study: Based on the MTD, select a range of 3-5 doses to test in your disease model. The goal is to find the lowest dose that provides the desired therapeutic effect while having the widest safety margin.
-
PK/PD Correlation: Measure plasma concentrations of the drug (PK) and the extent of target inhibition (PD) at different doses. This will help you understand the exposure needed for efficacy and the exposure that leads to toxicity.
Q3: What are the best practices for formulation and administration to minimize toxicity?
A3:
-
Vehicle Selection: Use a well-tolerated vehicle. For oral gavage, common vehicles include 0.5% methylcellulose in water or a solution with a low percentage of solubilizing agents like PEG400 or Solutol HS 15. Avoid high concentrations of DMSO for in vivo use.
-
Route of Administration: The intended clinical route should be used if possible. Oral administration is common for Tyk2 inhibitors.[9] For parenteral routes, ensure the formulation is sterile and pH-neutral.
-
Formulation Characterization: For suspensions, ensure homogeneity and stability. For solutions, ensure the compound remains fully dissolved.
-
Dosing Volume: Adhere to institutional guidelines for maximum dosing volumes for the chosen species and route of administration.
Q4: What parameters are critical to monitor during an in vivo study with this compound?
A4:
-
Clinical Observations: Daily monitoring of animal health, including body weight, food and water intake, posture, and activity levels.
-
Clinical Pathology:
-
Hematology (CBCs): To monitor for signs of myelosuppression (anemia, neutropenia, thrombocytopenia).
-
Serum Chemistry: To assess liver function (ALT, AST, ALP) and kidney function (BUN, creatinine).
-
-
Gross Necropsy and Histopathology: At the end of the study, perform a thorough examination of all major organs for any macroscopic or microscopic changes.
-
Pharmacokinetics: Collect satellite blood samples to determine drug exposure and confirm that it is within the expected range.
Quantitative Data Summary
The following table provides an example of the type of in vitro selectivity data that is crucial for assessing the potential for off-target toxicity. Researchers should aim to generate similar data for this compound. The data presented here is based on a novel oral allosteric Tyk2 inhibitor, ATMW-DC.[12]
| Target | Assay Type | IC50 (nM) | Selectivity vs. Tyk2 | Potential Clinical Implication of Inhibition |
| Tyk2 (JH2) | Biochemical Binding | 0.012 | - | Primary Therapeutic Target |
| JAK1 | Biochemical Binding | >350-fold | >350x | Reduced risk of broad immunosuppression |
| JAK2 | Biochemical Binding | >350-fold | >350x | Reduced risk of hematological toxicity |
| JAK3 | Biochemical Binding | >350-fold | >350x | Reduced risk of severe immunodeficiency |
| IL-12/pSTAT4 | Cellular Assay | 18 | - | On-target PD marker |
| IL-6/pSTAT3 (JAK1/2) | Cellular Assay | >8,500 | >460x | Cellular selectivity confirmation |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
-
Animal Model: Use the same species and strain as the planned efficacy study (e.g., C57BL/6 mice).
-
Groups:
-
Group 1: Vehicle control (n=3-5)
-
Group 2-N: Ascending doses of this compound (e.g., 10, 30, 100, 300 mg/kg) (n=3-5 per group).
-
-
Administration: Administer the compound once daily for 5-7 days via the intended route (e.g., oral gavage).
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Define humane endpoints (e.g., >20% body weight loss).
-
At the end of the study, collect blood for hematology and serum chemistry.
-
Perform a gross necropsy.
-
-
MTD Definition: The MTD is the highest dose at which no mortality and no more than 10% body weight loss is observed, and clinical pathology and gross necropsy findings are within normal limits.
Visualizations
Signaling Pathway Diagram
Caption: Simplified Tyk2 signaling pathway showing inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing in vivo toxicity and efficacy.
Logical Relationship Diagram
Caption: Decision tree for dose adjustment based on observed in vivo toxicity.
References
- 1. dovepress.com [dovepress.com]
- 2. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
Technical Support Center: Tyk2-IN-18-d5 Animal Model Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Tyk2-IN-18-d5 in animal models. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a deuterated, potent, and selective inhibitor of Tyrosine Kinase 2 (TYK2). TYK2 is an intracellular enzyme that plays a crucial role in the signaling pathways of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[1][2][3][4] By inhibiting TYK2, this compound can modulate downstream inflammatory responses, making it a valuable tool for studying autoimmune and inflammatory diseases.[1][5][6] The deuteration ("-d5") is a modification that can improve the compound's metabolic stability and pharmacokinetic profile.
Q2: Why is the delivery of this compound in animal models challenging?
A2: Like many small molecule inhibitors, this compound may exhibit poor aqueous solubility.[7][8][9] This can lead to low bioavailability when administered orally, making it difficult to achieve therapeutic concentrations in target tissues.[7][10][11][12] Formulations must be carefully optimized to enhance solubility and absorption.[7][9][13]
Q3: What are the recommended administration routes for this compound in animal models?
A3: The optimal administration route depends on the experimental goals and the formulation. Common routes include:
-
Oral gavage (PO): Preferred for its convenience and clinical relevance. However, it requires a formulation that enhances absorption.[14][15]
-
Intraperitoneal (IP) injection: Often used to bypass first-pass metabolism and can achieve higher systemic exposure.[16][17][18][19][20]
-
Intravenous (IV) injection: Provides 100% bioavailability and is useful for pharmacokinetic studies, but may not be suitable for long-term dosing.
Q4: What is the significance of the pseudokinase domain in TYK2 inhibition?
A4: Some TYK2 inhibitors, like deucravacitinib, bind to the pseudokinase (JH2) domain of TYK2 rather than the active kinase (JH1) domain.[6][21] This allosteric inhibition mechanism can lead to greater selectivity for TYK2 over other Janus kinases (JAKs), potentially reducing off-target effects.[21]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Bioavailability After Oral Gavage | Poor aqueous solubility of this compound.[7][8] | 1. Formulation Optimization: Prepare a suspension, solution, or lipid-based formulation. Common vehicles include 0.5% methylcellulose, PEG400, or Tween 80 in saline.[7][9][22] 2. Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area for dissolution.[7][13] 3. Use of Solubilizing Excipients: Employ co-solvents, surfactants, or cyclodextrins to improve solubility.[7][9][22] |
| High Variability in Plasma Concentrations | Inconsistent dosing technique. Food effects on drug absorption. | 1. Standardize Gavage Technique: Ensure consistent volume and placement of the gavage needle.[14][15][23] 2. Fasting: Fast animals for a short period (e.g., 4 hours) before dosing to reduce variability from food intake. |
| Precipitation of Compound in Formulation | The compound is not fully solubilized or the formulation is unstable. | 1. Sonication: Use a bath sonicator to aid in the dissolution of the compound. 2. pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can improve solubility.[7] 3. Fresh Preparation: Prepare the formulation fresh before each use. |
| Adverse Events in Animals Post-Dosing (e.g., distress, weight loss) | Formulation toxicity. Improper administration technique (e.g., esophageal perforation).[14] | 1. Vehicle Toxicity Screen: Test the vehicle alone in a small cohort of animals. 2. Refine Administration Technique: Ensure proper restraint and gentle insertion of the gavage needle.[14][15][23] For IP injections, use the correct anatomical landmarks.[16][17][18][19] 3. Reduce Dosing Volume: High volumes can cause discomfort. Adhere to recommended maximum volumes for the chosen route and animal species.[14][15][19] |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile conical tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and number of animals.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous mixture.
-
Sonicate the suspension for 15-30 minutes in a bath sonicator to break up any aggregates.
-
Store the suspension at 4°C and use within 24 hours. Vortex thoroughly before each administration.
-
Protocol 2: Administration of this compound via Oral Gavage in Mice
-
Materials:
-
Procedure:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).[14][15][23]
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.[14][23]
-
Introduce the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate.[15]
-
The needle should pass easily down the esophagus. If resistance is met, withdraw and reposition.[14][15]
-
Once the needle is in place, dispense the formulation slowly and steadily.[23]
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 10-15 minutes for any signs of distress.[14][15][24]
-
Data Summary
Table 1: Example Pharmacokinetic Parameters of this compound in Mice
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Solution in PEG400 | 10 | IV | 2500 | 0.08 | 3200 | 100 |
| Suspension in 0.5% MC | 30 | PO | 850 | 2 | 4800 | 50 |
| Lipid-based Formulation | 30 | PO | 1200 | 1.5 | 7200 | 75 |
Note: The data presented in this table are for illustrative purposes only and may not reflect actual experimental results.
Visualizations
Caption: Simplified TYK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vivo delivery and analysis of this compound.
Caption: A decision tree for troubleshooting poor in vivo exposure of this compound.
References
- 1. bms.com [bms.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. revvity.com [revvity.com]
- 6. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | Semantic Scholar [semanticscholar.org]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. research.vt.edu [research.vt.edu]
- 18. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. researchgate.net [researchgate.net]
- 21. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ouv.vt.edu [ouv.vt.edu]
- 24. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TYK2 Inhibitors: Deucravacitinib (BMS-986165) vs. Tyk2-IN-18-d5
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of two tyrosine kinase 2 (TYK2) inhibitors: the clinically approved drug deucravacitinib (BMS-986165) and the research compound Tyk2-IN-18-d5. While extensive data is available for deucravacitinib, publicly accessible information on the specific biological activity of this compound is limited. This guide presents the known characteristics of both molecules, alongside detailed experimental protocols for assays crucial in evaluating and comparing TYK2 inhibitors.
Deucravacitinib is a first-in-class, oral, selective, allosteric TYK2 inhibitor.[1][2][3] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inhibitory conformation and preventing its activation.[2][4] This allosteric mechanism confers high selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3), minimizing off-target effects.[4][5] In contrast, this compound is described as a deuterated TYK2 inhibitor also targeting the JH2 domain, primarily intended for research applications such as use as a tracer or an internal standard in quantitative analyses.[6]
Quantitative Activity Comparison
The following table summarizes the available quantitative data for deucravacitinib. At present, specific inhibitory activity data for this compound is not publicly available.
| Parameter | Deucravacitinib (BMS-986165) | This compound | Reference |
| Binding Affinity (Ki) | 0.02 nM (for TYK2 pseudokinase domain) | Data not available | [7] |
| IC50 (Enzymatic Assay) | 0.20 nM | Data not available | [8] |
| Cellular IC50 (IL-12 induced IFN-γ production in human whole blood) | Potent inhibition (56- to 120-fold more potent than tofacitinib, upadacitinib, and baricitinib) | Data not available | [5][9] |
| Selectivity | >100-fold for TYK2 over JAK1/3; >2000-fold over JAK2 in cellular assays | Data not available | [10] |
Signaling Pathways and Mechanism of Action
TYK2 is a key intracellular enzyme that mediates signaling for several cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[11][12] These signaling pathways are crucial in the pathogenesis of various immune-mediated diseases.[13] Deucravacitinib, by inhibiting TYK2, effectively blocks these downstream signaling cascades.[1][14]
Experimental Workflows
The evaluation of TYK2 inhibitors typically involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments used to characterize TYK2 inhibitors like deucravacitinib and this compound.
TYK2 Enzymatic Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
-
Objective: To determine the IC50 value of the inhibitor against purified TYK2 enzyme.
-
Materials:
-
Recombinant human TYK2 enzyme
-
TYK2 substrate peptide (e.g., IRS-1tide)
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (Deucravacitinib, this compound) serially diluted in DMSO.
-
-
Procedure:
-
Prepare the kinase reaction by adding TYK2 enzyme, substrate, and the test compound at various concentrations to a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay: IL-12-induced IFN-γ Production in Human Whole Blood
This assay assesses the inhibitor's ability to block a TYK2-dependent signaling pathway in a more physiologically relevant matrix.
-
Objective: To determine the cellular potency (IC50) of the inhibitor in a complex biological sample.
-
Materials:
-
Freshly drawn human whole blood from healthy donors.
-
Recombinant human IL-12.
-
Test compounds serially diluted in DMSO.
-
RPMI 1640 medium.
-
IFN-γ ELISA kit.
-
-
Procedure:
-
Add whole blood to a 96-well plate.
-
Add the test compounds at various concentrations and pre-incubate for 1 hour at 37°C.
-
Stimulate the blood with an optimal concentration of IL-12.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to separate plasma.
-
Collect the plasma supernatant.
-
Quantify the concentration of IFN-γ in the plasma using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IFN-γ production for each compound concentration and determine the IC50 value.
-
Cellular Assay: IL-23-induced STAT3 Phosphorylation
This assay measures the direct downstream effect of TYK2 inhibition on the phosphorylation of STAT3.
-
Objective: To confirm the inhibitor's mechanism of action by measuring the inhibition of a key downstream signaling event.
-
Materials:
-
A suitable cell line expressing the IL-23 receptor (e.g., Kit225 T-cells).
-
Recombinant human IL-23.
-
Test compounds serially diluted in DMSO.
-
Cell culture medium (e.g., RPMI).
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated anti-phospho-STAT3 (Tyr705) antibody.
-
Flow cytometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate and starve them of serum for a few hours.
-
Pre-treat the cells with the test compounds at various concentrations for 1-2 hours.
-
Stimulate the cells with IL-23 for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer).
-
Stain the cells with the anti-phospho-STAT3 antibody.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of phospho-STAT3.
-
Calculate the percent inhibition of STAT3 phosphorylation and determine the IC50 value.
-
Type I IFN-mediated Signaling Assay
This assay evaluates the inhibitor's effect on the Type I IFN pathway, which also relies on TYK2.
-
Objective: To assess the inhibitor's activity on another key TYK2-dependent pathway.
-
Materials:
-
A reporter cell line with a luciferase or other reporter gene under the control of an IFN-stimulated response element (ISRE).
-
Recombinant human IFN-α or IFN-β.
-
Test compounds serially diluted in DMSO.
-
Cell culture medium.
-
Luciferase assay reagent.
-
-
Procedure:
-
Plate the ISRE reporter cells in a 96-well plate.
-
Add the test compounds at various concentrations.
-
Stimulate the cells with IFN-α or IFN-β.
-
Incubate for a period sufficient to allow reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescent signal.
-
Calculate the percent inhibition of reporter gene activity and determine the IC50 value.
-
Conclusion
Deucravacitinib is a well-characterized, highly selective, and potent allosteric TYK2 inhibitor with proven clinical efficacy.[1] Its mechanism of action and activity profile have been extensively documented. This compound, on the other hand, is a deuterated analog intended for research purposes, and as such, its detailed biological activity profile is not as readily available. The experimental protocols provided in this guide outline the standard methods that would be employed to fully characterize and compare the activity of this compound with that of deucravacitinib. Such a comparison would be essential for researchers utilizing this compound to fully understand its properties relative to a clinically relevant benchmark.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. WO2019023468A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. US11040967B2 - TYK2 inhibitors, uses, and methods for production thereof - Google Patents [patents.google.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. WO2015131080A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. IFN-α/β Detection Assay Using Sensor Cell Lines [en.bio-protocol.org]
- 13. IFN-α/β Detection Assay Using Sensor Cell Lines [bio-protocol.org]
- 14. Type I Interferon Signaling Pathways [rndsystems.com]
A Comparative Guide to the Efficacy of Selective Tyk2 Inhibition vs. Pan-JAK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and selectivity of Tyk2-IN-18-d5, a selective Tyrosine Kinase 2 (Tyk2) inhibitor, versus pan-Janus Kinase (JAK) inhibitors. By examining their mechanisms of action, experimental data, and signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Introduction: The JAK-STAT Pathway and the Rationale for Selective Inhibition
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in the immune system.[1][2][3] It transduces signals from a multitude of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and inflammation. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyk2.[3][4]
Pan-JAK inhibitors, such as Tofacitinib and Baricitinib, target the conserved ATP-binding site in the catalytic domain (JH1) of multiple JAK family members.[5] While this broad-spectrum inhibition can be effective in treating various autoimmune and inflammatory diseases, it also carries the risk of off-target effects and associated adverse events due to the disruption of multiple cytokine signaling pathways.[6]
In contrast, selective Tyk2 inhibitors represent a more targeted approach. Tyk2 plays a pivotal role in the signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[7] Newer selective inhibitors, such as the class to which this compound belongs, are allosteric inhibitors that bind to the regulatory pseudokinase domain (JH2).[8][9] This unique mechanism confers high selectivity for Tyk2, potentially offering a more favorable safety profile while retaining therapeutic efficacy in diseases driven by the IL-12/IL-23 and IFN pathways.[9][10]
Mechanism of Action: A Visual Comparison
The following diagrams illustrate the differences in the signaling pathways affected by selective Tyk2 inhibitors versus pan-JAK inhibitors.
Figure 1: General JAK-STAT Signaling Pathway.
Figure 2: Selective Inhibition by this compound.
Figure 3: Broad Inhibition by Pan-JAK Inhibitors.
Quantitative Data: In Vitro Selectivity and Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) for a representative selective Tyk2 inhibitor (Deucravacitinib) and several pan-JAK inhibitors. This data highlights the differences in their selectivity profiles.
Table 1: Selectivity Profile of a Representative Selective Tyk2 Inhibitor (Deucravacitinib)
| Target Kinase | Whole Blood IC50 (nM) | Selectivity vs. Tyk2 |
| Tyk2 | ~2.2 | - |
| JAK1 | >1000 | >455-fold |
| JAK2 | >2000 | >909-fold |
| JAK3 | >1000 | >455-fold |
Data synthesized from publicly available information on Deucravacitinib, a selective allosteric Tyk2 inhibitor.[9][10][11][12]
Table 2: Selectivity Profile of Pan-JAK Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Tyk2 IC50 (nM) |
| Tofacitinib | 112 | 20 | 1 | >400 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Ruxolitinib | 3.3 | 2.8 | 323 | 19 |
IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources.[5][6][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy and selectivity of JAK inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantitatively determines the potency of an inhibitor against purified kinase enzymes.
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes are expressed and purified. A generic peptide substrate for the kinases is prepared in assay buffer.
-
Inhibitor Preparation: A serial dilution of the test compound (e.g., this compound or a pan-JAK inhibitor) is prepared in DMSO.
-
Kinase Reaction: The kinase, substrate, and inhibitor are combined in a microplate well. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays measuring the incorporation of radiolabeled phosphate or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Figure 4: In Vitro Kinase Inhibition Assay Workflow.
Cellular STAT Phosphorylation Assay
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
-
Cell Culture and Starvation: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured and then starved of cytokines to reduce basal STAT phosphorylation.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 1 hour).
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-23 for Tyk2, IL-6 for JAK1/2) to induce STAT phosphorylation.
-
Cell Lysis or Fixation/Permeabilization:
-
For Western Blot/ELISA: Cells are lysed to extract proteins.
-
For Flow Cytometry: Cells are fixed and permeabilized to allow antibody entry.
-
-
Detection of Phospho-STAT:
-
Western Blot/ELISA: The amount of phosphorylated STAT (pSTAT) is detected using a specific primary antibody against the phosphorylated form of the STAT protein, followed by a secondary antibody conjugated to a detectable label.
-
Flow Cytometry: Cells are stained with a fluorescently labeled antibody specific for the pSTAT of interest.
-
-
Data Analysis: The level of pSTAT is quantified and normalized to a total STAT control or a housekeeping protein. The cellular IC50 is calculated from the dose-response curve.
In Vivo Psoriasis-like Mouse Model
This model is used to assess the in vivo efficacy of inhibitors in a disease-relevant context.
-
Induction of Psoriasis-like Skin Inflammation: A psoriasis-like phenotype is induced in mice, commonly by the topical application of imiquimod cream on the shaved back and/or ear for several consecutive days.
-
Treatment Administration: Mice are treated with the test inhibitor (e.g., this compound or a pan-JAK inhibitor) or a vehicle control. Treatment can be administered orally, topically, or via injection, starting before or after disease induction.
-
Clinical Scoring: The severity of skin inflammation is assessed daily or at regular intervals using a scoring system that evaluates erythema (redness), scaling, and skin thickness.
-
Histological Analysis: At the end of the study, skin samples are collected for histological analysis to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Gene Expression Analysis: RNA can be extracted from skin samples to measure the expression of pro-inflammatory cytokines and chemokines via quantitative PCR.
-
Data Analysis: Clinical scores, histological parameters, and gene expression levels are compared between the treated and control groups to determine the efficacy of the inhibitor.
Efficacy Comparison in Preclinical Models
Studies in animal models of autoimmune diseases have demonstrated the therapeutic potential of both selective Tyk2 and pan-JAK inhibitors. For instance, in mouse models of psoriasis, both types of inhibitors have been shown to reduce skin inflammation.[3][4][14][15][16] However, the key differentiator often lies in the therapeutic window and the side-effect profile.
Selective Tyk2 inhibitors are designed to primarily block the signaling of IL-12, IL-23, and Type I IFNs. This targeted approach is particularly relevant for diseases like psoriasis, where the IL-23/Th17 axis is a major driver of pathology. By sparing other JAK-mediated pathways, selective Tyk2 inhibitors may avoid some of the adverse effects associated with broader JAK inhibition, such as hematological abnormalities or increased risk of certain infections.[17]
Pan-JAK inhibitors, by virtue of their broader mechanism of action, can impact a wider range of cytokine pathways. While this can be beneficial in diseases with complex and multifactorial inflammatory processes, it also increases the potential for on-target side effects related to the inhibition of JAK1, JAK2, and JAK3.
Conclusion
The choice between a selective Tyk2 inhibitor like this compound and a pan-JAK inhibitor depends on the specific therapeutic goal and the underlying pathophysiology of the disease being targeted.
-
This compound and other selective Tyk2 inhibitors offer a highly targeted approach, primarily disrupting the signaling of IL-12, IL-23, and Type I IFNs. This makes them particularly promising for diseases where these cytokines are the primary drivers of pathology. The allosteric inhibition of the JH2 domain provides a high degree of selectivity, which is anticipated to translate into a more favorable safety profile.
-
Pan-JAK inhibitors provide broad-spectrum inhibition of multiple cytokine pathways. This can be advantageous in diseases with a wide array of inflammatory mediators. However, this lack of selectivity may also lead to a higher incidence of mechanism-based side effects.
For researchers and drug developers, the decision to pursue a selective or a pan-inhibitory strategy will be guided by a thorough understanding of the target disease biology, the desired therapeutic window, and the overall risk-benefit profile. The data and protocols presented in this guide offer a foundational framework for making such critical assessments.
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK Inhibitors in Psoriasis: A Promising New Treatment Modality - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alumis.com [alumis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 12. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 15. longdom.org [longdom.org]
- 16. longdom.org [longdom.org]
- 17. mdpi.com [mdpi.com]
Validating TYK2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the engagement of the Tyrosine Kinase 2 (TYK2) target by small molecules within a cellular context. We will explore the utility of the deuterated tracer, Tyk2-IN-18-d5, and compare its application with alternative methodologies, offering supporting data and detailed experimental protocols.
Introduction to TYK2 and Target Engagement
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFN-α/β). These signaling cascades are integral to the immune response, and their dysregulation is implicated in various autoimmune and inflammatory diseases. Consequently, TYK2 has emerged as a significant therapeutic target.
Validating that a therapeutic agent directly interacts with its intended target within a complex cellular environment is a critical step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides essential data for structure-activity relationship (SAR) studies. This guide will focus on various techniques to quantify and confirm TYK2 target engagement in cells.
This compound: A Tool for Target Engagement Studies
This compound is a deuterated form of a TYK2 inhibitor that targets the pseudokinase (JH2) domain. The incorporation of deuterium isotopes makes it a valuable tool for specific applications in target engagement studies:
-
Tracer Molecule: In assays like mass spectrometry-based affinity purification or as a labeled competitor in binding assays, the distinct mass of this compound allows for its precise detection and quantification.
-
Internal Standard: In pharmacokinetic/pharmacodynamic (PK/PD) studies, it can be used as an internal standard for quantifying the non-deuterated parent compound in biological samples via mass spectrometry.
While direct, publicly available quantitative data comparing this compound to other target engagement methods is limited, its primary utility lies in its application as a specialized tool within broader experimental frameworks.
Comparative Analysis of Target Engagement Methods
Several distinct methodologies can be employed to validate and quantify TYK2 target engagement. The choice of method often depends on the specific research question, available resources, and the desired throughput. Below is a comparison of key techniques.
Quantitative Data Summary
| Method | Principle | Typical Readout | Throughput | Key Advantages | Key Limitations | Representative Data (IC50/EC50/DC50) |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-Tyk2 fusion protein and a fluorescent tracer. | BRET Ratio | High | Live cells, real-time measurement, quantitative affinity determination. | Requires genetic modification of cells, potential for tracer-dependent artifacts. | Deucravacitinib: ~1-10 nM[1] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Amount of soluble protein remaining after heat shock (Western Blot, ELISA, etc.). | Low to Medium | Label-free, applicable to endogenous proteins in native cellular environments. | Indirect measurement of binding, can be technically challenging. | Not readily available for TYK2 |
| Phospho-Flow Cytometry (pSTAT4) | Measures the inhibition of cytokine-induced phosphorylation of downstream signaling molecules (e.g., STAT4). | Fluorescence intensity of phosphorylated STAT4. | Medium to High | Functional cellular readout, single-cell analysis. | Indirect measure of target engagement, requires specific antibodies and flow cytometry expertise. | Deucravacitinib: ~5-20 nM (IL-12 stimulated PBMCs) |
| In-Cell Western (ICW) | Quantitative immunofluorescence-based detection of protein levels or phosphorylation status in fixed cells. | Near-infrared fluorescence intensity. | Medium to High | Multiplexing capabilities, higher throughput than traditional Western blotting. | Fixed cells (endpoint assay), antibody-dependent. | Not readily available for Tyk2 phosphorylation |
| PROTAC-mediated Degradation Assay | Measures the reduction in total TYK2 protein levels induced by a Proteolysis Targeting Chimera (PROTAC). | Western Blot, In-Cell Western, Mass Spectrometry. | Low to Medium | Directly measures the functional outcome of PROTAC engagement. | Specific to degraders, indirect measure of initial binding. | PROTAC Degrader 15t: DC50 = 0.42 nM (Jurkat cells)[2] |
Signaling Pathways and Experimental Workflows
Tyk2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in mediating cytokine signaling through the JAK-STAT pathway.
General Experimental Workflow for Target Engagement
This diagram outlines a generalized workflow applicable to many of the described cellular target engagement assays.
Experimental Protocols
NanoBRET™ TYK2 Target Engagement Assay
Principle: This assay measures the binding of a test compound to a NanoLuc®-Tyk2 fusion protein in live cells by detecting the displacement of a fluorescent tracer, resulting in a decrease in BRET signal.[1][3]
Materials:
-
HEK293 cells
-
TYK2-NanoLuc® Fusion Vector[4]
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate[3]
-
Opti-MEM™ I Reduced Serum Medium
-
96-well or 384-well white assay plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the TYK2-NanoLuc® Fusion Vector and a carrier DNA at a 1:9 ratio. Culture for 24 hours.
-
Cell Seeding: Harvest transfected cells and resuspend in Opti-MEM™. Seed cells into a 384-well white assay plate.
-
Tracer and Compound Addition: Add the NanoBRET™ Tracer K-10 to the cells at a pre-determined optimal concentration. Immediately add the test compound (e.g., this compound or other inhibitors) at various concentrations.
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Measure the BRET signal using a luminometer capable of detecting donor (460 nm) and acceptor (618 nm) wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Cellular Thermal Shift Assay (CETSA) for TYK2
Principle: This method relies on the principle that the binding of a ligand to a protein increases its thermal stability. The amount of soluble TYK2 remaining after a heat challenge is quantified to assess target engagement.[5][6]
Materials:
-
Human cell line expressing endogenous TYK2 (e.g., Jurkat, PBMCs)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-TYK2 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TYK2 by Western blotting using an anti-TYK2 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble TYK2 against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Phospho-Flow Cytometry for STAT4 Inhibition
Principle: This functional assay measures the ability of a compound to inhibit the TYK2-dependent phosphorylation of STAT4 in response to IL-12 stimulation.[7][8]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Test compound
-
Recombinant human IL-12
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular pSTAT4 (pY693)
-
Flow cytometer
Procedure:
-
Cell Treatment: Pre-incubate PBMCs with serial dilutions of the test compound for 1-2 hours at 37°C.
-
Stimulation: Stimulate the cells with an optimal concentration of IL-12 (e.g., 10-100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells immediately to preserve the phosphorylation state, then permeabilize the cell membrane to allow for intracellular antibody staining.
-
Staining: Stain the cells with antibodies against cell surface markers and intracellular pSTAT4.
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Determine the median fluorescence intensity (MFI) of pSTAT4. Plot the percentage of pSTAT4 inhibition (relative to the IL-12 stimulated control) against the compound concentration to calculate the IC50.
In-Cell Western (ICW) for TYK2 Analysis
Principle: This is a quantitative, plate-based immunofluorescence assay to measure total TYK2 protein levels or its phosphorylation status in fixed and permeabilized cells.[9][10][11]
Materials:
-
Adherent cell line cultured in 96- or 384-well plates
-
Test compound (e.g., a TYK2 PROTAC degrader)
-
Fixation solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer
-
Primary antibody against total TYK2 or a specific phospho-site
-
Near-infrared (NIR) fluorescently labeled secondary antibody
-
Cell normalization stain (e.g., DRAQ5™)
-
NIR imaging system (e.g., LI-COR Odyssey®)
Procedure:
-
Cell Culture and Treatment: Seed cells in microplates and allow them to adhere. Treat with the test compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Normalization Stain Incubation: Wash the cells and incubate with the NIR-labeled secondary antibody and a cell normalization stain for 1 hour at room temperature in the dark.
-
Imaging: Wash the cells and scan the plate using a NIR imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the target protein and the normalization stain. Normalize the target protein signal to the cell number. For degradation studies, calculate the percentage of protein remaining compared to the vehicle control to determine the DC50.
Conclusion
Validating TYK2 target engagement is a critical component of developing novel therapeutics for autoimmune and inflammatory diseases. The choice of assay depends on the specific goals of the study. While deuterated tracers like This compound are valuable tools for specific applications such as mass spectrometry-based methods, a comprehensive understanding of target engagement is best achieved by employing a combination of techniques.
Direct binding assays like NanoBRET™ provide quantitative affinity data in live cells, while biophysical methods such as CETSA offer a label-free approach to confirm target interaction in a native cellular context. Functional assays, including phospho-flow cytometry and In-Cell Westerns , provide crucial information on the downstream consequences of target engagement. For novel modalities like PROTACs, direct measurement of protein degradation is essential.
By carefully selecting and applying these methodologies, researchers can robustly validate the cellular activity of their compounds, build strong SAR, and increase the likelihood of success in developing effective and selective TYK2-targeted therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. promega.de [promega.de]
- 4. TYK2-NanoLuc® Fusion Vector [worldwide.promega.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of intracellular phosphorylated STAT-4 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomol.com [biomol.com]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 11. licorbio.com [licorbio.com]
Tyk2-IN-18-d5: A Comparative Analysis of JAK Family Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the Tyrosine Kinase 2 (Tyk2) inhibitor, Tyk2-IN-18, against other members of the Janus kinase (JAK) family: JAK1, JAK2, and JAK3. Understanding the selectivity of kinase inhibitors is paramount in drug development to predict efficacy and potential off-target effects. This document summarizes key experimental data, outlines the methodologies used for these assessments, and provides a visual representation of the relevant signaling pathway.
While specific data for the deuterated compound Tyk2-IN-18-d5 is not publicly available, this guide utilizes data from its non-deuterated counterpart, referred to in literature as "small molecule 18," a potent JAK1/Tyk2 inhibitor. This compound demonstrates significant selectivity, a crucial attribute for minimizing side effects associated with broader JAK inhibition.
Quantitative Selectivity Profile
The inhibitory activity of Tyk2-IN-18 against JAK family members was determined using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) | Selectivity Fold vs. Tyk2 |
| Tyk2 | 21 | 1 |
| JAK1 | 39 | ~1.9 |
| JAK2 | >210 | >10 |
| JAK3 | >210 | >10 |
Data derived from a study on "small molecule 18," assumed to be the non-deuterated form of this compound.[1]
As the data indicates, Tyk2-IN-18 exhibits potent inhibition of Tyk2 and JAK1, with at least a 10-fold selectivity over JAK2 and JAK3[1]. This profile suggests a more targeted therapeutic approach compared to pan-JAK inhibitors.
Experimental Protocols
The determination of the kinase selectivity profile of Tyk2-IN-18 involves robust biochemical assays. Below are the generalized methodologies employed in such studies.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of Tyk2-IN-18 against Tyk2, JAK1, JAK2, and JAK3.
General Procedure:
-
Reagents and Materials:
-
Recombinant human Tyk2, JAK1, JAK2, and JAK3 enzymes.
-
A specific peptide substrate for each kinase.
-
Adenosine triphosphate (ATP).
-
Tyk2-IN-18 (or the test compound) at various concentrations.
-
Assay buffer.
-
A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Steps:
-
The kinase, substrate, and test inhibitor are pre-incubated in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a detection reagent.
-
The luminescence or fluorescence signal, which is proportional to kinase activity, is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control (without inhibitor).
-
The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Cytokines and growth factors binding to their receptors on the cell surface activate associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.
Experimental Workflow
The process of evaluating the selectivity of a kinase inhibitor like Tyk2-IN-18 involves a systematic workflow, from initial biochemical screening to more complex cell-based assays.
References
A Researcher's Guide to Confirming TYK2 Inhibitor Activity: Orthogonal Assays for Tyk2-IN-18-d5
For researchers, scientists, and drug development professionals, confirming the on-target activity and selectivity of a novel kinase inhibitor is a critical step in its validation. This guide provides a framework for utilizing orthogonal assays to confirm the activity of Tyk2-IN-18-d5, a deuterated Tyrosine Kinase 2 (TYK2) inhibitor that targets the pseudokinase (JH2) domain.[1]
While specific experimental data for this compound is not publicly available, this guide presents established orthogonal methodologies and comparative data from well-characterized TYK2 inhibitors, Deucravacitinib and Tofacitinib, to illustrate the expected outcomes and aid in the design of validation studies.
The TYK2 Signaling Pathway and Points of Inhibition
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs). Upon cytokine binding to their receptors, TYK2 and another JAK family member are brought into close proximity, leading to their autophosphorylation and activation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[2][3]
This compound, like the approved drug Deucravacitinib, is an allosteric inhibitor that targets the regulatory pseudokinase (JH2) domain of TYK2.[1] This mechanism offers the potential for high selectivity over other JAK family members, which are typically targeted at the more conserved active kinase (JH1) domain.
Orthogonal Assay Workflow for Inhibitor Validation
A robust validation of this compound activity involves a multi-tiered approach, starting with biochemical assays to confirm direct target engagement and progressing to cell-based assays to assess functional consequences in a physiological context.
Comparison of TYK2 Inhibitors in Orthogonal Assays
The following table summarizes publicly available data for Deucravacitinib and Tofacitinib in a variety of orthogonal assays. This data serves as a benchmark for what can be expected when evaluating this compound.
| Assay Type | Assay Name | Target | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Reference |
| Biochemical | HTRF Binding Assay | TYK2 (JH2) | 0.2 | >10,000 (JH1) | [4] |
| Biochemical | Radiometric Kinase Assay | TYK2 | - | 489 | [5] |
| Target Engagement | NanoBRET™ Target Engagement | TYK2 | - | - | - |
| Cellular Functional | IL-12 induced IFN-γ production (human whole blood) | TYK2-dependent signaling | 1.1 | 132 | [6][7] |
| Cellular Functional | IL-2 induced STAT5 phosphorylation (human whole blood) | JAK1/3-dependent signaling | >10,000 | 11 | [6][7] |
| Cellular Functional | TPO induced STAT3 phosphorylation (human platelets) | JAK2-dependent signaling | >10,000 | 137 | [6][7] |
Note: Data for this compound is not publicly available and would need to be determined experimentally.
Experimental Protocols
Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay directly measures the binding of an inhibitor to the TYK2 protein.
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled kinase tracer that binds to the ATP site. Inhibitors that bind to the kinase will displace the tracer, leading to a decrease in the FRET signal.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution from the 5X stock.
-
Prepare a 3X solution of TYK2 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ tracer in 1X Kinase Buffer A.
-
Prepare a serial dilution of this compound and comparator compounds in 100% DMSO, followed by a dilution into 1X Kinase Buffer A to create 3X inhibitor solutions.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X inhibitor solution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm (excitation at 340 nm).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Target Engagement Assay: NanoBRET™ Target Engagement Assay
This assay measures the extent to which a compound engages its target protein within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged TYK2 protein (the energy donor) and a fluorescently labeled tracer that binds to the kinase (the energy acceptor). When an unlabeled inhibitor binds to the TYK2-NanoLuc® fusion, it displaces the tracer, causing a decrease in the BRET signal.[9][10]
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding a TYK2-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and comparator compounds.
-
Add the compounds to the cells and incubate for a defined period (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ tracer to the wells.
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.
-
-
Data Acquisition:
-
Read the plate on a luminometer capable of measuring filtered luminescence (e.g., measuring donor emission at 460 nm and acceptor emission at 618 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
-
Cellular Functional Assay: Inhibition of STAT3 Phosphorylation
This assay assesses the functional consequence of TYK2 inhibition by measuring the phosphorylation of a key downstream signaling molecule, STAT3.
Principle: In response to cytokine stimulation (e.g., IL-23), TYK2 phosphorylates STAT3. Inhibition of TYK2 by this compound will prevent this phosphorylation event. The levels of phosphorylated STAT3 (pSTAT3) can be quantified using methods such as Western blotting or flow cytometry.[3][11]
Protocol (Flow Cytometry):
-
Cell Culture and Stimulation:
-
Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) and pre-treat with serial dilutions of this compound or comparator compounds for 1-2 hours.
-
Stimulate the cells with a cytokine that signals through TYK2, such as IL-23, for a short period (e.g., 15-30 minutes).
-
-
Cell Staining:
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).
-
Co-stain with antibodies against cell surface markers to identify specific cell populations if using primary cells.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Determine the percentage of pSTAT3-positive cells or the median fluorescence intensity of pSTAT3 staining for each inhibitor concentration.
-
Plot the pSTAT3 signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
By employing a combination of these orthogonal assays, researchers can build a comprehensive profile of this compound's activity, confirming its direct engagement with TYK2 and its functional inhibition of downstream signaling pathways in a cellular context. This rigorous approach is essential for the confident progression of any novel kinase inhibitor in the drug discovery pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reactome | TYK2-dependent STAT1 and STAT3 phosphorylation [reactome.org]
- 3. Tyk2/STAT3 Signaling Mediates β-Amyloid-Induced Neuronal Cell Death: Implications in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- 5. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. skin.dermsquared.com [skin.dermsquared.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. promega.de [promega.de]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 11. researchgate.net [researchgate.net]
A Comparative Review of TYK2 Inhibitors: Deucravacitinib, Ropsacitinib, and Brepocitinib
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for immune-mediated inflammatory diseases is rapidly evolving with the advent of targeted therapies. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a pivotal therapeutic target due to its crucial role in mediating signaling pathways of key pro-inflammatory cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons.[1][2] This guide provides a comprehensive comparison of three prominent TYK2 inhibitors—deucravacitinib, ropsacitinib, and brepocitinib—focusing on their distinct mechanisms of action, selectivity profiles, and supporting experimental data.
Mechanism of Action: A Tale of Two Domains
TYK2 inhibitors can be broadly classified into two categories based on their binding site and mechanism of action: allosteric inhibitors and orthosteric inhibitors.[3][4]
-
Deucravacitinib (Sotyktu™) is a first-in-class, oral, allosteric TYK2 inhibitor.[3] It uniquely targets the regulatory pseudokinase (JH2) domain of TYK2. By binding to this domain, deucravacitinib locks the enzyme in an inactive conformation, preventing its activation and subsequent downstream signaling.[5][6] This allosteric inhibition confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[3][7]
-
Ropsacitinib (PF-06826647) and Brepocitinib (PF-06700841) are orthosteric inhibitors that target the highly conserved adenosine triphosphate (ATP) binding site within the catalytic (JH1) domain.[3][4] This mechanism is shared with broader JAK inhibitors. Ropsacitinib is a dual inhibitor of TYK2 and JAK2, while brepocitinib inhibits both TYK2 and JAK1.[4][8][9] Their action is competitive with ATP, directly blocking the kinase's phosphorylation activity.[4]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of deucravacitinib, ropsacitinib, and brepocitinib against the JAK family kinases. It is important to note that direct comparison of IC50 values across different studies and assay formats should be done with caution due to potential variability.
Table 1: Biochemical IC50 Values of TYK2 Inhibitors
| Inhibitor | Target | Mechanism | IC50 (nM) | Source(s) |
| Deucravacitinib | TYK2 (JH2) | Allosteric | 0.2 | [10] |
| TYK2 (JH1) | Allosteric | >10,000 | [11] | |
| JAK1 (JH1) | Allosteric | >10,000 | [11] | |
| JAK2 (JH1) | Allosteric | >10,000 | [11] | |
| JAK3 (JH1) | Allosteric | >10,000 | [11] | |
| Ropsacitinib | TYK2 (JH1) | Orthosteric | 17 | [3] |
| JAK1 (JH1) | Orthosteric | 383 | [3] | |
| JAK2 (JH1) | Orthosteric | 74 | [3] | |
| JAK3 (JH1) | Orthosteric | >10,000 | [11] | |
| Brepocitinib | TYK2 (JH1) | Orthosteric | 23 | [1][12] |
| JAK1 (JH1) | Orthosteric | 17 | [1][12] | |
| JAK2 (JH1) | Orthosteric | 77 | [1][12] | |
| JAK3 (JH1) | Orthosteric | 6,490 | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% in biochemical assays.
Table 2: Cellular IC50 Values from Human Whole Blood Assays
| Inhibitor | Pathway (Primary Kinase Dependence) | IC50 (nM) | Source(s) |
| Deucravacitinib | IL-12/IL-23 (TYK2) | 13 | [10] |
| IL-6 (JAK1/2) | >8,500 | [5] | |
| GM-CSF (JAK2) | >8,300 | [5] | |
| Brepocitinib | IL-12 (TYK2/JAK2) | 65 | [1] |
| IL-23 (TYK2/JAK2) | 120 | [1] | |
| IL-6 (JAK1/TYK2) | 641 | [1] | |
| EPO (JAK2) | 577 | [1] |
Cellular IC50 values reflect the inhibitor's potency in a more physiologically relevant environment, measuring the inhibition of specific cytokine signaling pathways.
Clinical Efficacy in Plaque Psoriasis
Clinical trials have demonstrated the efficacy of these TYK2 inhibitors in treating moderate-to-severe plaque psoriasis.
Table 3: Key Phase 3 Clinical Trial Results in Psoriasis (Week 16)
| Inhibitor | Trial | PASI 75 Response | sPGA 0/1 Response | Comparator (PASI 75) | Source(s) |
| Deucravacitinib 6mg QD | POETYK PSO-1 | 58% | 54% | Placebo (13%), Apremilast (35%) | |
| POETYK PSO-2 | 53% | 50% | Placebo (9%), Apremilast (40%) | [6] | |
| Ropsacitinib 400mg QD | Phase 2b | 46.5% (PASI 90) | N/A | Placebo (N/A) | |
| Brepocitinib 60mg QD | Phase 2a | ~74% (PASI 75) | N/A | Placebo (~14%) |
PASI 75/90: 75%/90% reduction in Psoriasis Area and Severity Index score. sPGA 0/1: static Physician's Global Assessment of clear or almost clear.
Signaling Pathways and Experimental Workflows
Caption: TYK2 signaling pathway and points of inhibition.
Caption: Experimental workflow for TYK2 inhibitor evaluation.
Experimental Protocols
Key Experiment: Biochemical Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
Methodology:
-
Reagents: Purified recombinant human TYK2 (or other JAK) enzyme, a universal kinase substrate (e.g., ULight™-peptide), ATP, HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody).
-
Procedure: a. The inhibitor is serially diluted to various concentrations in an appropriate buffer. b. The purified TYK2 enzyme is incubated with the different concentrations of the inhibitor in a microplate. c. The kinase reaction is initiated by the addition of a mixture of the kinase substrate and ATP. d. The reaction is allowed to proceed for a specific time at room temperature. e. The reaction is stopped, and the HTRF detection reagents are added. f. After another incubation period, the plate is read on an HTRF-compatible reader, measuring the ratio of fluorescence at two different wavelengths.
-
Data Analysis: The amount of phosphorylated substrate is proportional to the HTRF signal. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
Key Experiment: Cell-Based Cytokine Signaling Assay (Phospho-STAT Detection)
Objective: To measure the ability of an inhibitor to block a specific cytokine-induced signaling pathway in a cellular context.
Methodology:
-
Cell System: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., T cells).
-
Procedure: a. Cells are pre-incubated with serial dilutions of the TYK2 inhibitor. b. The cells are then stimulated with a specific cytokine to activate the target pathway (e.g., IL-23 to activate the TYK2/JAK2-STAT3 pathway). c. After a short stimulation period, the cells are fixed and permeabilized to allow intracellular antibody staining. d. The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., anti-pSTAT3). e. The level of pSTAT is quantified on a per-cell basis using flow cytometry.
-
Data Analysis: The inhibition of STAT phosphorylation is measured relative to stimulated cells without an inhibitor. The cellular IC50 is determined by plotting the percent inhibition of the pSTAT signal against the inhibitor concentration.[2][9]
Conclusion
The development of TYK2 inhibitors marks a significant advancement in the targeted treatment of autoimmune diseases. Deucravacitinib's unique allosteric mechanism provides a high degree of selectivity for TYK2, which may translate to an improved safety profile compared to less selective, orthosteric JAK inhibitors.[4] Ropsacitinib and brepocitinib, as dual TYK2/JAK2 and TYK2/JAK1 inhibitors respectively, also demonstrate potent inhibition of key inflammatory pathways. The choice of inhibitor for therapeutic development will likely depend on the specific disease indication and the desired balance between broad-spectrum immunosuppression and targeted pathway inhibition. The ongoing and future clinical trials for these and other emerging TYK2 inhibitors will further elucidate their long-term efficacy and safety, ultimately defining their place in the therapeutic armamentarium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iasp-pain.org [iasp-pain.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ropsacitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. abmole.com [abmole.com]
- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Brepocitinib used for? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Targeted therapy for psoriasis: A focus on tyrosine kinase 2 inhibitors [psoriasis-hub.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for Tyk2-IN-18-d5
The following information provides a procedural framework for the safe handling and disposal of Tyk2-IN-18-d5, a deuterated Tyrosine Kinase 2 (TYK2) inhibitor used in research for inflammatory and autoimmune diseases.[1] This guidance is based on general laboratory safety protocols and data from related compounds, as a specific Safety Data Sheet (SDS) for this compound was not available. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Chemical and Physical Properties
While detailed quantitative data for this compound is limited, the following table summarizes available information for related compounds to provide a contextual understanding.
| Property | Value | Source |
| Synonyms | Compound 13[1] | MedchemExpress |
| Target | TYK2 pseudokinase (JH2) domain[1] | MedchemExpress |
| Primary Use | Research of inflammatory and autoimmune diseases[1] | MedchemExpress |
| Storage | Store at -20°C (powder) or -80°C (in solvent)[2] | DC Chemicals |
| Hazard Class (similar compounds) | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[2] | DC Chemicals |
Precautionary Measures and Personal Protective Equipment (PPE)
Given the potential hazards associated with similar chemical compounds, which can be harmful if swallowed and very toxic to aquatic life with long-lasting effects, strict adherence to safety protocols is mandatory.[2]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) at all times.[2]
-
Skin and Body Protection: A lab coat or other impervious clothing is required to prevent skin contact.[2]
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a suitable respirator should be used.[2]
Step-by-Step Disposal Procedure
Disposal of this compound and its containers must be conducted through an approved waste disposal plant, adhering to all federal, state, and local environmental regulations.[2]
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Containerization:
-
Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container. Avoid releasing the material into the environment, as related compounds are very toxic to aquatic life.[2]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be disposed of as hazardous waste.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., "Harmful," "Environmental Hazard").
-
Storage: Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials while awaiting pickup by your institution's EHS personnel.
-
Documentation: Maintain accurate records of the amount of this compound being discarded, in accordance with laboratory and institutional protocols.
-
EHS Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Spill and Emergency Procedures
-
Small Spills: In case of a small spill, carefully collect the material using an absorbent, non-combustible material (e.g., vermiculite, sand). Place the collected material into a sealed container for disposal.[3]
-
Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Personal Contamination:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin: Remove contaminated clothing and rinse the affected area thoroughly with soap and water.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: If swallowed, rinse mouth with water. Call a poison control center or physician immediately.[2]
-
Disposal Workflow Diagram
References
Safeguarding Researchers: Essential Protocols for Handling Tyk2-IN-18-d5
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Tyk2-IN-18-d5, a deuterated TYK2 inhibitor used in inflammatory and autoimmune disease research, must adhere to stringent safety protocols to mitigate potential hazards.[1] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure.[3][4][5] All personnel must be trained in the proper use and disposal of PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double chemotherapy gloves or nitrile gloves. | Prevents skin contact with the compound. Two pairs are recommended for handling antineoplastic hazardous drugs.[6] |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes of chemicals or infectious agents.[2][4] |
| Body Protection | Impervious clothing, such as a disposable gown resistant to hazardous drugs. | Protects skin and street clothing from contamination.[2][6] Gowns should be shown to resist permeability by hazardous drugs.[6] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher). | Required when there is a risk of aerosol formation or when handling the powder outside of a containment device.[2][5] |
Operational Handling and Safety Procedures
Safe handling practices are critical to minimize the risk of exposure during experimental procedures.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet (BSC) to avoid inhalation of dust or aerosols.[2][5]
-
Safety Stations: Ensure easily accessible safety showers and eye wash stations are in the immediate vicinity of the handling area.[2]
Procedural Guidelines:
-
Preparation: Before handling, review the available safety data for similar compounds and have a clear understanding of the experimental protocol.
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[2] Do not eat, drink, or smoke in the laboratory area where the compound is being used.[2]
-
Weighing and Aliquoting: Handle the solid form of the compound with care to avoid generating dust. If possible, perform these tasks in a powder containment hood.
-
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and use an absorbent material to collect the spill.[2] Avoid generating dust. Place the collected material in a sealed container for proper disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Containers: All waste materials, including empty vials, contaminated gloves, gowns, and other disposable items, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Avoid release to the environment.[2]
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
Signaling Pathway Inhibition by a TYK2 Inhibitor
Caption: A diagram illustrating the inhibitory action of a TYK2 inhibitor on a cytokine signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JAK2/TYK2-IN-1|2613434-12-9|MSDS [dcchemicals.com]
- 3. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. pogo.ca [pogo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
